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  • Product: 4-Methyl-2,5-diisopropylphenol
  • CAS: 15269-16-6

Core Science & Biosynthesis

Foundational

4-Methyl-2,5-diisopropylphenol CAS 15269-16-6 physical and chemical properties

An In-Depth Technical Guide to 4-Methyl-2,5-diisopropylphenol (CAS 15269-16-6): Properties, Analysis, and Applications Introduction 4-Methyl-2,5-diisopropylphenol, registered under CAS number 15269-16-6, is a substituted...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Methyl-2,5-diisopropylphenol (CAS 15269-16-6): Properties, Analysis, and Applications

Introduction

4-Methyl-2,5-diisopropylphenol, registered under CAS number 15269-16-6, is a substituted phenolic compound belonging to the class of aromatic monoterpenoids.[1] Structurally, it is an isomer of other commercially significant diisopropylphenols, such as the anesthetic agent propofol (2,6-diisopropylphenol). Its synthesis is often related to the production of these isomers, where it can arise as a byproduct.[2] A comprehensive understanding of its physicochemical properties, analytical profile, and reactivity is therefore essential for researchers in medicinal chemistry, process development, and quality control, particularly within the pharmaceutical industry where isomeric purity is paramount. This guide provides a detailed examination of 4-Methyl-2,5-diisopropylphenol, consolidating its known properties and outlining robust methodologies for its characterization.

Chemical Identity and Structure

The fundamental properties of a molecule are dictated by its structure. 4-Methyl-2,5-diisopropylphenol is characterized by a p-cresol (4-methylphenol) core substituted with two isopropyl groups at the ortho and meta positions relative to the hydroxyl group. This specific arrangement influences its steric and electronic properties, differentiating it from its isomers.

Table 1: Chemical Identification

Identifier Value Source
CAS Number 15269-16-6 [3][4]
IUPAC Name 4-methyl-2,5-di(propan-2-yl)phenol [4]
Synonyms 2,5-diisopropyl-4-methylphenol, 2,5-Diisopropyl-p-cresol [1][4]
Molecular Formula C₁₃H₂₀O [3][4]
Molecular Weight 192.30 g/mol [3][4]
InChI Key UJBZHJNVIHOWFA-UHFFFAOYSA-N [3][4]

| Canonical SMILES | CC1=CC(=C(C=C1C(C)C)O)C(C)C |[4] |

Caption: 2D structure of 4-Methyl-2,5-diisopropylphenol.

Physicochemical Properties

The physical and chemical properties of a compound are critical for predicting its behavior in various systems, including its solubility, stability, and potential biological interactions. While extensive experimental data for this specific isomer is sparse, reliable predicted values and data from close structural analogs provide valuable insights.

Table 2: Physical and Chemical Properties

Property Value Notes Source
Physical State Solid At standard temperature and pressure. [4]
Melting Point 52.7 °C Experimental value. [4]
Boiling Point Not Available Experimental data is not readily published.
Water Solubility 0.14 g/L (Predicted) Low solubility is expected due to the large, nonpolar alkyl groups. [1]
logP 4.17 (Predicted) Indicates high lipophilicity, suggesting good solubility in organic solvents and potential for membrane permeability. [1]

| pKa (Acidic) | 10.89 (Predicted) | Refers to the acidity of the phenolic hydroxyl group. |[1] |

Synthesis and Reactivity

Synthetic Overview

Substituted phenols like 4-Methyl-2,5-diisopropylphenol are typically synthesized via Friedel-Crafts alkylation.[5] The process involves reacting a phenolic substrate, in this case, p-cresol (4-methylphenol), with an alkylating agent such as propylene or isopropyl alcohol in the presence of an acid catalyst.

The primary challenge in this synthesis is controlling the regioselectivity. The reaction often yields a mixture of isomers, including 2,4-, 2,5-, and 2,6-diisopropylphenols, as well as mono- and tri-alkylated byproducts.[2] Reaction conditions such as temperature, catalyst type (e.g., acid-treated clays, molecular sieves), and reactant ratios must be carefully optimized to maximize the yield of the desired isomer.[6] Subsequent purification, typically by distillation or chromatography, is necessary to isolate the specific isomer.

G start Reactants: p-Cresol & Isopropylating Agent reaction Friedel-Crafts Alkylation start->reaction catalyst Acid Catalyst (e.g., H-beta, TFMSA) catalyst->reaction mixture Crude Product: Isomeric Mixture reaction->mixture purification Purification (e.g., Distillation, Chromatography) mixture->purification product Isolated 4-Methyl-2,5- diisopropylphenol purification->product byproducts Other Isomers & Byproducts (for recycle/disposal) purification->byproducts

Caption: General workflow for synthesis of diisopropylphenol isomers.

Chemical Reactivity and Stability
  • Stability : The compound is stable under normal ambient and anticipated storage and handling conditions.[7] However, upon intense heating, it may form explosive mixtures with air.

  • Reactivity : The phenolic hydroxyl group is weakly acidic and can be deprotonated by a strong base. It can undergo O-alkylation or O-acylation to form ethers and esters, respectively. The aromatic ring is activated towards electrophilic substitution, though the positions are heavily influenced by the existing bulky isopropyl groups, which provide significant steric hindrance.

  • Incompatibilities : As with other phenols, it should be kept away from strong oxidizing agents, with which it can react violently.[7]

Analytical Characterization

For drug development professionals, robust analytical methods are non-negotiable for confirming the identity, purity, and stability of a chemical entity.

Chromatographic Analysis: Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase method is ideal for separating 4-Methyl-2,5-diisopropylphenol from other isomers and related impurities.

Rationale for Method Design:

  • Stationary Phase : A C18 (octadecylsilyl) column is chosen for its hydrophobicity, which provides excellent retention and resolution for lipophilic molecules like substituted phenols.

  • Mobile Phase : A gradient of an organic solvent (like acetonitrile or methanol) and water is used to elute compounds with varying polarities. A buffer is often added to maintain a consistent pH and ensure reproducible retention times.

  • Detection : The phenolic ring contains a chromophore that absorbs UV light, making a UV detector (set around 270-280 nm) a simple and effective means of detection.

Exemplary HPLC Protocol:

  • Standard Preparation : Accurately prepare a stock solution of the 4-Methyl-2,5-diisopropylphenol reference standard in the mobile phase (e.g., 100 µg/mL).

  • Sample Preparation : Dissolve the test sample in the mobile phase to a similar concentration.

  • Chromatographic Conditions :

    • Column : C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase : A: Water; B: Acetonitrile.

    • Gradient : Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection : UV at 275 nm.

    • Injection Volume : 10 µL.

  • Analysis : Inject the standard and sample solutions. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks detected.

prep Sample & Standard Preparation in Mobile Phase inject Inject 10 µL into HPLC System prep->inject column C18 Reversed-Phase Column (Separation Occurs) inject->column pump Mobile Phase Pump (Gradient Flow) pump:e->column:w detector UV Detector (λ = 275 nm) column->detector data Data Acquisition & Processing (Chromatogram Generation) detector->data result Purity Calculation (% Area) data->result

Caption: Workflow for HPLC purity analysis.

Spectroscopic Structural Elucidation

Spectroscopic techniques are essential for the unambiguous confirmation of the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for each type of proton. Key features would include: two doublets for the isopropyl methyl groups (~δ 1.2-1.3), two septets for the isopropyl methine protons, a singlet for the aromatic methyl group (~δ 2.2-2.3), two singlets for the two non-equivalent aromatic protons, and a broad singlet for the phenolic hydroxyl proton (its chemical shift is concentration and solvent dependent).

    • ¹³C NMR : The carbon spectrum will confirm the presence of 13 unique carbon atoms, with characteristic shifts for the aromatic carbons (one oxygen-bearing), the methyl carbon, and the sp³ carbons of the two distinct isopropyl groups.

  • Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. For this molecule, the key absorptions would be a broad band around 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenol, several peaks in the 2850-3000 cm⁻¹ region due to C-H stretching of the alkyl groups, and characteristic C=C stretching bands for the aromatic ring around 1500-1600 cm⁻¹.

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) would appear at an m/z value corresponding to its monoisotopic mass (192.15 Da). Common fragmentation pathways would involve the loss of a methyl group (M-15) or an isopropyl group (M-43), which helps to confirm the presence of these substituents.[8]

Applications in Research and Drug Development

While 4-Methyl-2,5-diisopropylphenol does not have prominent direct therapeutic applications, its relevance in the pharmaceutical field is significant, primarily as a reference standard. Isomers like 2,5-diisopropylphenol are designated as official impurities in pharmacopoeial monographs for propofol.[9] Therefore, having a well-characterized standard of 4-Methyl-2,5-diisopropylphenol is crucial for:

  • Impurity Profiling : Identifying and quantifying its presence in the synthesis of related compounds.

  • Analytical Method Validation : Serving as a certified reference material (CRM) to validate the specificity, accuracy, and precision of chromatographic methods used for quality control of active pharmaceutical ingredients (APIs).[9]

Safety, Handling, and Storage

Based on data for structurally similar phenols, appropriate safety precautions are necessary when handling this compound.

  • Hazards : Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. It is expected to cause skin, eye, and respiratory irritation.[10][11]

  • Handling : Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Avoid generating dust.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][10] Recommended storage temperatures may vary, so consulting the supplier's safety data sheet (SDS) is advised. For long-term stability, especially for use as an analytical standard, storage at reduced temperatures (e.g., 2-8°C) may be required.[12]

References

  • 4-Methyl-2,5-diisopropylphenol - NIST Chemistry WebBook. [Link]

  • 4-Methyl-2,5-diisopropylphenol | C13H20O | CID 139921 - PubChem. [Link]

  • Showing Compound 2,5-Diisopropyl-4-methylphenol (FDB001032) - FooDB. [Link]

  • 4-Methyl-2,5-diisopropylphenol — Chemical Substance Information - NextSDS. [Link]

  • Chemical Properties of 4-Methyl-3,5-diisopropylphenol (CAS 15269-17-7) - Cheméo. [Link]

  • Safety Data Sheet: 5-Isopropyl-2-methyl-phenol - Carl ROTH. [Link]

  • 4-Methyl-2,6-diisopropylphenol | C13H20O | CID 96626 - PubChem. [Link]

  • 2,5-Diisopropylphenol | C12H18O | CID 93189 - PubChem. [Link]

  • Spectral Information - PubChem - NIH. [Link]

  • US4484011A - Process for preparation of 4-isopropylphenol - Google P
  • 4-Methyl-2,5-diisopropylphenol - NIST Chemistry WebBook (Thermochemistry Data). [Link]

  • PROCESS FOR THE PURIFICATION OF 2,6-DIISOPROPYLPHENOL - Patent 0783473. [Link]

  • Compound G analysis - ISSR. [Link]

  • Supplementary Information for Dalton Transactions - Royal Society of Chemistry. [Link]

  • Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC. [Link]

  • Synthesis of 2,6-diisopropylphenol - PrepChem.com. [Link]

  • Ortho–Meta and Para–Meta Isomerization of Phenols - Journal of the American Chemical Society. [Link]

  • Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids - ScienceDirect. [Link]

  • Synthesis and Storage Stability of Diisopropylfluorophosphate - ResearchGate. [Link]

Sources

Exploratory

Natural occurrence of 4-Methyl-2,5-diisopropylphenol in Thymbra capitata extracts

Title : Isolation and Characterization of 4-Methyl-2,5-diisopropylphenol from Thymbra capitata: A Technical Whitepaper Executive Summary Thymbra capitata (L.) Cav., a Mediterranean aromatic shrub, is widely recognized fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Isolation and Characterization of 4-Methyl-2,5-diisopropylphenol from Thymbra capitata: A Technical Whitepaper

Executive Summary

Thymbra capitata (L.) Cav., a Mediterranean aromatic shrub, is widely recognized for its high-yield essential oil (TcEO), which is predominantly composed of the phenolic monoterpene carvacrol[1]. While the major constituents are well-documented for their potent antimicrobial and herbicidal activities[2], high-resolution chromatographic profiling has revealed a complex matrix of trace secondary metabolites. Among these is 4-Methyl-2,5-diisopropylphenol (PubChem CID: 139921), a rare, highly substituted aromatic monoterpenoid[3].

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, self-validating methodology for the extraction, analytical isolation, and structural validation of this trace compound, alongside a mechanistic analysis of its pharmacological potential.

Phytochemical Profiling & Biosynthetic Logic

In T. capitata, the biosynthesis of phenolic compounds is driven by environmental stressors typical of hot, dry climates, heavily favoring the accumulation of carvacrol[2]. The natural occurrence of 4-Methyl-2,5-diisopropylphenol suggests a divergent enzymatic pathway. While carvacrol (5-isopropyl-2-methylphenol) requires a single alkylation and hydroxylation sequence from its precursor p-cymene, the presence of an additional isopropyl group at the 5-position in 4-Methyl-2,5-diisopropylphenol implies a secondary, highly specific enzymatic alkylation event[3].

Table 1: Comparative Phytochemical Profile of T. capitata Essential Oil

Compound ClassSpecific CompoundRelative Abundance (%)Molecular FormulaLogP (Predicted)
Oxygenated MonoterpeneCarvacrol65.0 - 85.0C10H14O3.33
Monoterpene Hydrocarbonp-Cymene4.0 - 13.0C10H144.10
Monoterpene Hydrocarbonγ-Terpinene3.0 - 11.0C10H164.50
Aromatic Monoterpenoid4-Methyl-2,5-diisopropylphenol< 0.5 (Trace)C13H20O4.17

(Data synthesized from GC-MS profiles of TcEO[1][2][4])

Biosynthesis GPP Geranyl Pyrophosphate (GPP) Terpinene γ-Terpinene GPP->Terpinene Terpene Synthase Cymene p-Cymene Terpinene->Cymene Oxidation (CYP450) Carvacrol Carvacrol (Major Metabolite) Cymene->Carvacrol Hydroxylation Diiso 4-Methyl-2,5-diisopropylphenol (Trace Metabolite) Carvacrol->Diiso Secondary Alkylation

Proposed biosynthetic pathway of 4-Methyl-2,5-diisopropylphenol in T. capitata.

Extraction and Analytical Isolation Protocol

Isolating a trace dialkylated phenol from a matrix overwhelmingly dominated by its structural analog (carvacrol) requires orthogonal separation techniques. The following protocol is designed as a self-validating system: each step exploits a specific physicochemical property (volatility, polarity, steric bulk) to progressively enrich the target analyte without degradation.

Step 1: Matrix Preparation & Hydrodistillation

  • Causality : Air-drying the aerial parts of T. capitata at ambient temperature (25°C) in the dark prevents the thermal degradation and photo-oxidation of volatile phenols while reducing water weight[5].

  • Action : Subject 100 g of dried biomass to hydrodistillation in a Clevenger-type apparatus for 3 hours. Collect the organic phase (TcEO), dry over anhydrous sodium sulfate, and store at 4°C.

Step 2: Primary Fractionation (Silica Gel Chromatography)

  • Causality : TcEO contains up to 17.8% monoterpene hydrocarbons (e.g., p-cymene, γ-terpinene)[1]. These must be removed to prevent co-elution and column fouling during HPLC. Normal-phase silica chromatography effectively traps polar phenols while non-polar hydrocarbons wash through.

  • Action : Load 2.0 g of TcEO onto a silica gel column (60-200 mesh). Elute with 100% n-hexane to discard hydrocarbons. Switch to an n-hexane/ethyl acetate (90:10, v/v) gradient to elute the concentrated phenolic fraction.

Step 3: Targeted Isolation (Preparative Reverse-Phase HPLC)

  • Causality : Carvacrol and 4-Methyl-2,5-diisopropylphenol possess identical functional hydroxyl groups but differ significantly in steric bulk and lipophilicity (LogP 3.33 vs. 4.17)[4]. Reverse-phase HPLC leverages this lipophilic differential; the bulkier diisopropyl derivative will partition more strongly into the non-polar stationary phase and elute later.

  • Action : Inject the phenolic fraction onto a Prep-C18 column (250 × 21.2 mm, 5 µm). Utilize an isocratic mobile phase of Acetonitrile/Water (75:25, v/v) at a flow rate of 15 mL/min. Monitor UV absorbance at 280 nm. Collect the distinct peak eluting immediately after the massive carvacrol saturation band.

Step 4: Structural Validation (GC-MS & NMR)

  • Causality : Mass spectrometry alone cannot definitively differentiate between positional isomers of dialkylated phenols. A multi-modal validation ensures absolute structural certainty.

  • Action : Analyze the isolate via GC-MS (EI mode, 70 eV). Confirm the molecular ion peak at m/z 192.3[6]. Subsequently, utilize 1H and 13C NMR spectroscopy to verify the 2,5-diisopropyl substitution pattern on the aromatic ring, ensuring it is not a 2,6-diisopropyl artifact[7].

IsolationWorkflow Distill 1. Hydrodistillation (Isolate Volatiles) Silica 2. Silica Gel CC (Remove Hydrocarbons) Distill->Silica Phenolic Fraction HPLC 3. Prep-HPLC (C18) (Lipophilic Separation) Silica->HPLC Hexane:EtOAc (90:10) Validate 4. GC-MS & NMR (m/z 192.3 Validation) HPLC->Validate Post-Carvacrol Peak

Self-validating extraction and isolation workflow for trace dialkylated phenols.

Pharmacological Potential & Structural Logic

The structural architecture of 4-Methyl-2,5-diisopropylphenol places it at a fascinating intersection between two highly active chemical classes: natural antimicrobial monoterpenoids (like carvacrol) and synthetic phenolic anesthetics (like propofol, 2,6-diisopropylphenol)[7].

  • Antimicrobial & Biocidal Modulation : Carvacrol exerts its biocidal effect by intercalating into and damaging the cytoplasmic membrane of pathogens[1]. The addition of a second isopropyl group in 4-Methyl-2,5-diisopropylphenol drastically increases its molecular volume and lipophilicity. This steric hindrance alters membrane permeation kinetics, potentially reducing volatility while prolonging its residence time within the phospholipid bilayer.

  • Neuropharmacological Implications : Propofol relies on its 2,6-diisopropyl configuration to allosterically modulate GABA-A receptors[7]. The 2,5-diisopropyl substitution pattern of 4-Methyl-2,5-diisopropylphenol presents a unique spatial geometry. Structure-activity relationship (SAR) models suggest this specific configuration could offer preferential enhancement of GABAergic responses without the profound direct activation that leads to severe respiratory depression, making it a highly valuable scaffold for anxiolytic drug development[7].

StructureFunction Molecule 4-Methyl-2,5-diisopropylphenol Lipid Increased Lipophilicity (LogP 4.17) Molecule->Lipid Steric Steric Hindrance (2,5-Diisopropyl) Molecule->Steric Membrane Prolonged Membrane Intercalation Lipid->Membrane Biocidal Kinetics GABA GABA-A Allosteric Modulation Steric->GABA Receptor Binding

Pharmacological causality derived from the 2,5-diisopropylphenol structural motif.

Conclusion

The identification of 4-Methyl-2,5-diisopropylphenol in Thymbra capitata highlights the untapped phytochemical complexity of traditional Mediterranean medicinal plants. By implementing orthogonal, self-validating isolation protocols—combining normal-phase fractionation with reverse-phase lipophilic targeting—researchers can reliably extract this trace compound. Its structural homology to both natural antimicrobials and synthetic anesthetics positions it as a prime candidate for next-generation drug development pipelines.

References

  • Source: nih.
  • Title: Herbicidal Activity of Thymbra capitata (L.) Cav.
  • Title: Wild Thymbra Capitata from Western Rif (Morocco)
  • Source: nih.
  • Source: nist.
  • Source: smolecule.
  • Title: Showing Compound 2,5-Diisopropyl-4-methylphenol (FDB001032)

Sources

Foundational

A Comprehensive Technical Guide to the Thermodynamic Phase Change Data of 4-Methyl-2,5-diisopropylphenol

Introduction 4-Methyl-2,5-diisopropylphenol, a substituted phenol, holds significant interest for researchers in materials science and drug development due to its structural relation to other phenolic compounds with esta...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Methyl-2,5-diisopropylphenol, a substituted phenol, holds significant interest for researchers in materials science and drug development due to its structural relation to other phenolic compounds with established biological and industrial applications. A thorough understanding of its thermodynamic properties, particularly those governing phase changes, is fundamental for its purification, formulation, and application. The transition between solid, liquid, and gaseous states dictates critical process parameters, influences stability, and impacts bioavailability in pharmaceutical contexts.

This technical guide provides a comprehensive overview of the available thermodynamic phase change data for 4-Methyl-2,5-diisopropylphenol. It consolidates experimental data with field-proven methodologies for its characterization. As a self-validating document, it not only presents data but also details the rigorous experimental protocols required to obtain these values, ensuring that researchers can replicate, verify, and expand upon this foundational knowledge.

Compound Identification and Physicochemical Properties

A precise understanding of the molecule is the bedrock of any physicochemical analysis.

IdentifierValueSource
IUPAC Name 4-methyl-2,5-di(propan-2-yl)phenolPubChem[1]
CAS Registry Number 15269-16-6NIST[2][3]
Molecular Formula C₁₃H₂₀ONIST[2][3]
Molecular Weight 192.30 g/mol PubChem[1]
Synonyms 2,5-Diisopropyl-p-cresolFooDB[4]

Molecular Structure:

The structure consists of a phenol ring substituted with a methyl group at position 4 and two isopropyl groups at positions 2 and 5. This substitution pattern influences its steric hindrance, hydrogen bonding capability, and overall molecular packing, which in turn govern its phase behavior.

Solid-Liquid Phase Transition: Melting

The transition from a crystalline solid to an isotropic liquid is a critical first-order phase transition characterized by a specific melting temperature (Tₘ) and an enthalpy of fusion (ΔHfus). These parameters are essential for material identification, purity assessment, and process development.

Experimental Data: Melting Point

The experimentally determined melting point for 4-Methyl-2,5-diisopropylphenol is well-defined.

ParameterValueSource
Melting Point (Tₘ) 52.7 °C (325.85 K)PubChem[1], FooDB[4]
Physical Description SolidPubChem[1]
Authoritative Protocol: Determination of Tₘ and ΔHfus by Differential Scanning Calorimetry (DSC)

The causality behind using DSC is its ability to precisely measure the heat flow into or out of a sample as a function of temperature. The energy absorbed during melting is directly proportional to the enthalpy of fusion, providing a robust, quantitative measure of this thermodynamic property. This protocol is based on principles outlined in standard methods like ASTM D3418 and ISO 11357.[5][6][7][8]

Experimental Workflow for DSC Analysis

DSC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis A 1. Sample Encapsulation Weigh 3-5 mg of 4-Methyl-2,5-diisopropylphenol into an aluminum DSC pan. Crimp hermetically. C 3. Instrument Setup Place sample and reference pans into the DSC cell. Purge with N₂ at 50 mL/min. A->C Load B 2. Reference Pan Prepare an empty, hermetically sealed aluminum pan. B->C D 4. Thermal Program - Equilibrate at 25°C - Ramp at 10°C/min to 80°C C->D Initiate E 5. Data Acquisition Record heat flow (mW) vs. Temperature (°C). D->E Measure F 6. Parameter Determination - Onset of endotherm = Tₘ - Integrate peak area = ΔHfus (J/g) E->F Analyze

Caption: Workflow for Melting Point and Enthalpy of Fusion Determination by DSC.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This ensures the trustworthiness of the measurements by referencing a material with a precisely known melting point (156.6°C) and enthalpy of fusion (28.45 J/g).

  • Sample Preparation: Accurately weigh 3-5 mg of 4-Methyl-2,5-diisopropylphenol into a standard aluminum DSC pan. The small sample mass minimizes thermal gradients within the sample. Hermetically seal the pan to prevent any mass loss due to sublimation during the analysis.

  • Reference Preparation: Prepare an identical, empty, hermetically sealed aluminum pan to serve as the reference. The differential measurement between the sample and reference corrects for any instrument-specific heat flow.

  • Instrument Configuration: Place the sample and reference pans into the DSC autosampler or manual cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min. This prevents oxidative degradation of the sample at elevated temperatures.

  • Thermal Method: Execute the following thermal program:

    • Equilibrate the cell at 25°C.

    • Heat the sample from 25°C to 80°C at a controlled rate of 10°C/min. A 10°C/min heating rate is standard for such analyses, balancing resolution and sensitivity.[6]

  • Data Analysis:

    • The resulting plot of heat flow versus temperature will show an endothermic peak corresponding to the melting transition.

    • Melting Point (Tₘ): Determine the melting point as the extrapolated onset temperature of the endotherm, as defined by ASTM standards.[8]

    • Enthalpy of Fusion (ΔHfus): Integrate the area of the melting peak. The instrument software will calculate the enthalpy in Joules per gram (J/g). This value can be converted to kJ/mol by using the molecular weight of the compound.

Liquid-Vapor & Solid-Vapor Transitions

Characterizing the transition to the vapor phase is critical for distillation, purification, and understanding the compound's volatility. This involves assessing thermal stability and then determining the boiling point or sublimation characteristics.

Experimental Data: Boiling Point and Enthalpy of Transitions

Direct experimental data for the boiling point, enthalpy of vaporization (ΔHvap), and enthalpy of sublimation (ΔHsub) of 4-Methyl-2,5-diisopropylphenol are not currently published in major chemical databases.[4] Databases like Cheméo and NIST indicate that phase change data exists or can be calculated, but do not provide specific values in readily accessible records.[2][9]

Given the lack of data, a preliminary assessment of thermal stability is the mandatory first step before attempting a boiling point determination.

Authoritative Protocol: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10][11][12] Its purpose here is to determine the temperature at which the compound begins to decompose. If decomposition occurs below the expected boiling point, a standard boiling point determination at atmospheric pressure is not feasible. This protocol is guided by standards such as ASTM E1131.[10]

TGA_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis A 1. Sample Loading Place 5-10 mg of sample into a ceramic or platinum TGA pan. B 2. Instrument Setup Place pan in TGA furnace. Purge with N₂ at 50 mL/min. A->B Load C 3. Thermal Program - Equilibrate at 30°C - Ramp at 10°C/min to 400°C B->C Initiate D 4. Data Acquisition Record Mass (%) vs. Temperature (°C). C->D Measure E 5. Stability Assessment Determine onset temperature of mass loss. D->E Analyze

Sources

Exploratory

Predictive Ion Mobility Spectrometry: Collision Cross Section (CCS) Profiling of 4-Methyl-2,5-diisopropylphenol

Introduction: The Analytical Challenge of Aromatic Monoterpenoids 4-Methyl-2,5-diisopropylphenol (CAS: 15269-16-6) is an aromatic monoterpenoid with significant relevance in natural product chemistry, metabolomics, and s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Aromatic Monoterpenoids

4-Methyl-2,5-diisopropylphenol (CAS: 15269-16-6) is an aromatic monoterpenoid with significant relevance in natural product chemistry, metabolomics, and surfactant applications[1]. In complex biological or environmental matrices, identifying this specific thymol derivative using traditional Liquid Chromatography-Mass Spectrometry (LC-MS) is challenging due to the presence of numerous isomeric species (e.g., 3-Methyl-2,5-diisopropylphenol and 4-Ethyl-2,6-diisopropylphenol)[2].

To overcome isomeric interference, Ion Mobility-Mass Spectrometry (IM-MS) introduces an orthogonal dimension of separation based on a molecule's size, shape, and charge in the gas phase. The resulting metric, the Collision Cross Section (CCS, measured in Ų), serves as a highly reproducible molecular descriptor. As empirical CCS libraries are still growing, machine learning-derived predictive models (such as CCSbase) have become indispensable for generating reference values for compounds like 4-Methyl-2,5-diisopropylphenol[3].

Chemical Profile & Structural Dynamics

Understanding the physical properties of 4-Methyl-2,5-diisopropylphenol is critical for interpreting its gas-phase behavior:

  • Molecular Formula: C₁₃H₂₀O[4]

  • Monoisotopic Mass: 192.15141 Da[4]

  • Structure: A phenolic ring substituted with a methyl group at the para position and two bulky isopropyl groups at the ortho and meta positions[4].

The steric hindrance generated by the two isopropyl groups flanking the phenolic hydroxyl heavily influences how adducts (e.g., Na⁺, NH₄⁺) coordinate with the molecule during Electrospray Ionization (ESI). This coordination directly dictates the three-dimensional folding of the ion in the gas phase, thereby determining its CCS.

Predicted Collision Cross Section (CCS) Values

The following table summarizes the predicted CCS values for 4-Methyl-2,5-diisopropylphenol across various adduct states, calculated using predictive machine learning models trained on empirical IM-MS data[3].

Adduct Statem/zPredicted CCS (Ų)Ionization Mode
[M+H-H₂O]⁺175.14867138.9Positive
[M+H]⁺193.15869143.9Positive
[M]⁺ (Radical)192.15086144.8Positive
[M+K]⁺231.11457149.4Positive
[M+Na]⁺215.14063151.6Positive
[M+NH₄]⁺210.18523163.7Positive
[M]⁻ (Radical)192.15196144.8Negative
[M+Na-2H]⁻213.12608145.1Negative
[M-H]⁻191.14413146.7Negative
[M+HCOO]⁻237.14961163.9Negative
[M+CH₃COO]⁻251.16526188.0Negative
Causality of Adduct-Driven CCS Variations

As an Application Scientist, it is crucial to look beyond the raw numbers and understand the causality of these cross-sections:

  • Protonation vs. Deprotonation: The addition of a proton [M+H]⁺ adds minimal volume, resulting in a highly compact state (143.9 Ų)[3]. Conversely, the deprotonated ion [M-H]⁻ (146.7 Ų) is slightly larger[3]. This is due to the diffuse nature of the anionic electron cloud expanding the effective collision radius with the neutral buffer gas (typically N₂ or He).

  • The Potassium Anomaly: The sodium adduct [M+Na]⁺ expands the CCS to 151.6 Ų[3]. Interestingly, the potassium adduct [M+K]⁺ is predicted at a smaller 149.4 Ų[3], despite K⁺ having a larger ionic radius than Na⁺. This counterintuitive prediction is a known phenomenon where the higher polarizability of K⁺ induces a tighter folding of the flexible isopropyl groups around the cation (ion-dipole compaction).

  • Bulky Adducts: The ammonium [M+NH₄]⁺ and acetate [M+CH₃COO]⁻ adducts drastically increase the cross-section to 163.7 Ų and 188.0 Ų[3], respectively. The tetrahedral bulk of NH₄⁺ and the physical size of the acetate molecule prevent tight coordination, forcing the complex into an extended conformation.

Adduct_CCS Base Neutral 192.15 Da Prot [M+H]+ 143.9 Ų Base->Prot +H+ Sod [M+Na]+ 151.6 Ų Base->Sod +Na+ Amm [M+NH4]+ 163.7 Ų Base->Amm +NH4+ Deprot [M-H]- 146.7 Ų Base->Deprot -H+

Figure 1: Causality of adduct formation on the predicted CCS values.

Experimental Protocol: Self-Validating IM-MS Workflow

To empirically validate these machine-learning predictions, a rigorous Drift Tube Ion Mobility-Mass Spectrometry (DTIM-MS) workflow must be employed. The following protocol is designed as a self-validating system to ensure maximum trustworthiness of the derived empirical CCS values.

Step 1: System Calibration (The Self-Validating Core)
  • Action: Infuse a standardized tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) containing fluorinated phosphazines.

  • Causality: DTIMS requires precise determination of the drift tube length and pressure. By measuring calibrants with known CCS values (m/z 118 to 2721) across multiple drift voltages ( ΔV ), we construct a calibration curve of drift time ( td​ ) versus cross-section ( Ω ). This acts as a self-validating gatekeeper; any deviation in the calibrant's known CCS immediately flags a gas pressure or temperature instability before sample analysis begins.

Step 2: Sample Preparation & Adduct Targeting
  • Action: Dissolve the 4-Methyl-2,5-diisopropylphenol standard in 50:50 Methanol:Water. For positive mode validation, add 0.1% Formic Acid. For negative mode, use 10 mM Ammonium Acetate.

  • Causality: The choice of mobile phase additives forces the chemical equilibrium toward specific adducts. Formic acid drives [M+H]⁺ formation, while ammonium acetate promotes both [M+NH₄]⁺ and [M+CH₃COO]⁻ formation, allowing targeted validation of the predicted extremes in the CCS table.

Step 3: UHPLC Separation
  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm) using a gradient of Water/Acetonitrile.

  • Causality: While IM-MS can resolve isobars in the gas phase, pre-separation via liquid chromatography reduces ion suppression in the ESI source. This ensures high-fidelity drift times without space-charge effects (ion crowding) in the mobility cell, which can artificially inflate arrival times.

Step 4: Ion Mobility Acquisition (Stepped Field Method)
  • Action: Acquire data at five distinct drift tube voltages (e.g., 100V, 110V, 120V, 130V, 140V).

  • Causality: The stepped field method allows the calculation of the reduced mobility ( K0​ ) directly from the slope of arrival time vs. 1/V . This eliminates reliance on a single-point calibration and provides absolute CCS values via the Mason-Schamp equation, ensuring the highest level of scientific integrity.

IMMS_Workflow Prep Sample Preparation 4-Methyl-2,5-diisopropylphenol LC UHPLC Separation (C18 Column) Prep->LC Calib CCS Calibration (Agilent Tune Mix) IM Ion Mobility Separation (Drift Tube / TWIM) Calib->IM Calibrant Ions ESI Electrospray Ionization (Pos/Neg Modes) LC->ESI ESI->IM MS High-Resolution MS (TOF / Orbitrap) IM->MS Data CCS Calculation & Database Matching MS->Data

Figure 2: Self-validating IM-MS workflow for empirical CCS determination.

Conclusion

The predicted CCS values for 4-Methyl-2,5-diisopropylphenol provide a critical reference point for identifying this compound in complex mixtures. By understanding the causality behind adduct formation—such as the ion-dipole compaction seen in the potassium adduct or the steric expansion caused by ammonium—researchers can confidently interpret IM-MS data. Implementing the self-validating stepped-field DTIM-MS protocol ensures that these predictions can be empirically verified with the highest degree of analytical rigor.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 139921, 4-Methyl-2,5-diisopropylphenol." PubChem. URL:[Link]

  • Université du Luxembourg / CCSbase. "PubChemLite: Predicted Collision Cross Section for 4-methyl-2,5-diisopropylphenol." PubChemLite. URL:[Link]

  • National Institute of Standards and Technology (NIST). "4-Methyl-2,5-diisopropylphenol." NIST Chemistry WebBook, SRD 69. URL:[Link]

  • NextSDS. "4-Methyl-2,5-diisopropylphenol — Chemical Substance Information." NextSDS Substance Database. URL:[Link]

  • FooDB. "Compound: 2,5-Diisopropyl-4-methylphenol (FDB001032)." The Metabolomics Innovation Centre. URL:[Link]

Sources

Foundational

Molecular structure and IUPAC identification of 4-Methyl-2,5-diisopropylphenol

An In-Depth Technical Guide to 4-Methyl-2,5-diisopropylphenol: Structure, Identification, and Applications Introduction 4-Methyl-2,5-diisopropylphenol, a substituted phenol, belongs to the class of organic compounds know...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Methyl-2,5-diisopropylphenol: Structure, Identification, and Applications

Introduction

4-Methyl-2,5-diisopropylphenol, a substituted phenol, belongs to the class of organic compounds known as aromatic monoterpenoids.[1] Its structure is characterized by a phenol core with a methyl group and two isopropyl groups at specific positions on the aromatic ring. While not as widely studied as some of its structural relatives, its unique substitution pattern presents a valuable case study for researchers in organic synthesis, analytical chemistry, and materials science. The presence of bulky isopropyl groups flanking the hydroxyl and methyl functionalities imparts distinct physicochemical properties that influence its reactivity, spectroscopic signature, and potential applications.

This technical guide serves as a comprehensive resource for scientists and drug development professionals. It provides a detailed examination of the molecule's structure, authoritative IUPAC identification, key physicochemical properties, and the analytical techniques required for its unambiguous characterization. Furthermore, it outlines a general synthesis methodology and discusses its known and potential applications, grounded in established scientific principles and safety protocols.

Molecular Structure and Chemical Identity

A precise understanding of a molecule's structure and nomenclature is fundamental to all scientific inquiry. This section details the structural arrangement and formal identification of 4-Methyl-2,5-diisopropylphenol.

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The authoritative IUPAC name for this compound is 4-methyl-2,5-di(propan-2-yl)phenol .[2]

In literature and commercial databases, it may be referred to by several synonyms, including:

  • 4-Methyl-2,5-diisopropylphenol[2]

  • 2,5-Diisopropyl-4-methylphenol

  • 2,5-Diisopropyl-p-cresol[1]

Structural Elucidation

The core of the molecule is a benzene ring bonded to a hydroxyl (-OH) group, defining it as a phenol. The ring is further substituted with:

  • A methyl group (-CH₃) at the C4 position.

  • An isopropyl group (-CH(CH₃)₂) at the C2 position.

  • A second isopropyl group (-CH(CH₃)₂) at the C5 position.

The strategic placement of these groups, particularly the bulky isopropyl groups, creates steric hindrance that influences the molecule's chemical behavior and intermolecular interactions.

Synthesis_Workflow Reactants p-Cresol + Isopropylating Agent (e.g., Propylene) Reaction Friedel-Crafts Alkylation Reaction (Controlled Temperature) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄, Zeolite) Catalyst->Reaction Mixture Crude Product: Isomeric Mixture Reaction->Mixture Purification Purification (e.g., Fractional Distillation, Column Chromatography) Mixture->Purification Product Isolated 4-Methyl-2,5-diisopropylphenol Purification->Product Analysis Structural Verification (NMR, MS, IR) Product->Analysis

Caption: General workflow for the synthesis of 4-Methyl-2,5-diisopropylphenol.

General Experimental Protocol

The following is a generalized, self-validating protocol. Note: This procedure must be adapted and optimized based on available laboratory equipment and safety protocols.

  • Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The system is kept under an inert atmosphere (e.g., nitrogen).

  • Catalyst Charging: The acid catalyst (e.g., a zeolite or sulfuric acid on a solid support) is charged into the flask along with p-cresol and a suitable solvent if necessary.

  • Alkylation: The isopropylating agent (e.g., 2-propanol) is added dropwise from the funnel at a controlled temperature. The reaction is monitored by TLC or GC to track the consumption of the starting material.

  • Workup: Upon completion, the reaction is quenched (e.g., with water), and the catalyst is filtered off. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

  • Purification & Validation: The resulting crude oil, an isomeric mixture, is purified by fractional distillation or column chromatography. Each collected fraction must be analyzed by ¹H NMR and GC-MS to confirm its identity and purity, ensuring the isolation of the correct 4-Methyl-2,5-diisopropylphenol isomer.

Applications and Research Context

While specific high-volume applications for 4-Methyl-2,5-diisopropylphenol are not widely documented, its structure suggests utility in several key areas for research and development:

  • Chemical Intermediate: It can serve as a precursor for the synthesis of more complex molecules, such as specialized polymers, antioxidants, or agrochemicals, where a sterically hindered phenolic moiety is desired.

  • Reference Standard: In analytical chemistry, the pure compound is essential as a reference standard for the identification and quantification of isomers in complex mixtures, particularly in the analysis of products from Friedel-Crafts reactions.

  • Potential Biological Activity: As an aromatic monoterpenoid, it shares a structural class with compounds known for their biological activities. [1]Its potential as an antioxidant, antimicrobial, or anti-inflammatory agent could be a subject of future investigation, drawing parallels to other alkylated phenols like carvacrol or thymol.

  • Industrial Applications: Related compounds find use as surfactants and emulsifiers, suggesting that 4-Methyl-2,5-diisopropylphenol could be investigated for similar properties in material science. [1]

Safety and Handling

As a substituted phenol, 4-Methyl-2,5-diisopropylphenol must be handled with appropriate care. The information below is a summary and should be supplemented with a full review of the Safety Data Sheet (SDS) before use. [3][4]

Table 3: GHS Hazard Information Summary
Hazard ClassStatement
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. [4]
Skin Corrosion/Irritation Causes severe skin burns and eye damage. [4]
Aquatic Hazard Harmful to aquatic life. [4]
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield. [3] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact. [3] * Respiratory Protection: If dust or vapors are generated, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge. [3]* Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling. [3]

First-Aid Measures
  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor. [3]* Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a poison center or doctor. [3]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. [3]* Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor. [3]

Conclusion

4-Methyl-2,5-diisopropylphenol is a well-defined chemical entity whose properties are dictated by the interplay of its hydroxyl, methyl, and dual isopropyl substituents. Its synthesis via Friedel-Crafts alkylation presents a classic challenge in controlling regioselectivity, making its purification and subsequent spectroscopic verification a critical exercise in analytical chemistry. While its primary role may be as a specialized chemical intermediate or analytical standard, its structural features warrant further exploration for novel applications in materials science and medicinal chemistry. This guide provides the foundational knowledge required for researchers to handle, identify, and utilize this compound safely and effectively in their work.

References

  • PubChem. (n.d.). 4-Methyl-2,5-diisopropylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 4-Methyl-2,5-diisopropylphenol. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2,5-Diisopropyl-4-methylphenol (FDB001032). Retrieved from [Link]

  • Google Patents. (1984, November 20). US4484011A - Process for preparation of 4-isopropylphenol.

Sources

Protocols & Analytical Methods

Method

Laboratory synthesis pathways and protocols for 4-Methyl-2,5-diisopropylphenol

An In-Depth Guide to the Laboratory Synthesis of 4-Methyl-2,5-diisopropylphenol Authored by: A Senior Application Scientist This document provides a comprehensive guide for the laboratory synthesis of 4-Methyl-2,5-diisop...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Laboratory Synthesis of 4-Methyl-2,5-diisopropylphenol

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the laboratory synthesis of 4-Methyl-2,5-diisopropylphenol, a substituted phenol of interest in various research and development sectors. This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and strategic considerations necessary for successful synthesis, optimization, and purification.

Introduction and Strategic Overview

4-Methyl-2,5-diisopropylphenol, also known as 2,5-diisopropyl-p-cresol, is an aromatic monoterpenoid characterized by a phenol ring substituted with a methyl group at position 4 and two isopropyl groups at positions 2 and 5.[1][2] Its synthesis is a classic example of electrophilic aromatic substitution, specifically the Friedel-Crafts alkylation reaction.

The primary challenge in synthesizing this specific isomer lies in controlling the regioselectivity of the di-isopropylation of the starting material, p-cresol (4-methylphenol). The hydroxyl (-OH) and methyl (-CH₃) groups on the p-cresol ring are both ortho, para-directing. With the para position occupied by the methyl group, incoming electrophiles are directed to the ortho positions (2 and 6) and meta positions (3 and 5) relative to the hydroxyl group. This inherent reactivity leads to the formation of a mixture of isomers, making the purification process a critical and often challenging aspect of the synthesis.

This guide will focus on the most prevalent and adaptable synthesis pathway: the direct alkylation of p-cresol using isopropanol in the presence of a solid acid catalyst. This approach is favored over traditional methods using homogeneous Lewis acids (like AlCl₃) or strong mineral acids (like H₂SO₄) due to its environmental benefits, easier catalyst separation, and potential for catalyst reuse.[3][4]

The Core Synthesis Pathway: Friedel-Crafts Alkylation

The fundamental reaction involves the electrophilic attack of an isopropyl carbocation on the p-cresol ring. The choice of reagents and conditions is paramount to maximizing the yield of the desired 2,5-isomer while minimizing unwanted side products.

Reaction Mechanism and Rationale

The synthesis proceeds via the following mechanistic steps:

  • Generation of the Electrophile: The acid catalyst protonates the hydroxyl group of isopropanol, which is the alkylating agent.

  • Carbocation Formation: The protonated isopropanol eliminates a molecule of water to form a secondary isopropyl carbocation ((CH₃)₂CH⁺). This carbocation is the active electrophile.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of p-cresol acts as a nucleophile, attacking the isopropyl carbocation. This attack forms a resonance-stabilized intermediate known as an arenium ion or σ-complex.

  • Deprotonation and Aromatization: A proton is eliminated from the arenium ion, restoring the aromaticity of the ring and regenerating the acid catalyst. This results in the formation of a mono-isopropylcresol intermediate.

  • Second Alkylation: The mono-alkylated product, being more nucleophilic than p-cresol itself, can undergo a second alkylation to yield the di-isopropylcresol products.[5]

The key to this synthesis is directing the second isopropyl group to the 5-position after the first has likely added to the 2-position (ortho to the powerful -OH director). This is influenced by steric hindrance and the electronic properties of the mono-alkylated intermediate, as well as the reaction conditions.

Visualization of the Synthesis Workflow

The overall process from starting materials to the purified product can be visualized as follows:

G cluster_start Reactants cluster_catalysis Catalysis cluster_reaction Reaction cluster_workup Work-up & Purification pCresol p-Cresol ReactionVessel Friedel-Crafts Alkylation (Controlled Temperature) pCresol->ReactionVessel Isopropanol Isopropanol Isopropanol->ReactionVessel Catalyst Solid Acid Catalyst (e.g., Amberlyst-15, Zeolite) Catalyst->ReactionVessel Filtration Filtration (Remove Catalyst) ReactionVessel->Filtration Crude Product Mixture SolventRemoval Solvent Removal (Rotary Evaporation) Filtration->SolventRemoval Chromatography Column Chromatography (Isomer Separation) SolventRemoval->Chromatography FinalProduct 4-Methyl-2,5-diisopropylphenol (Pure Product) Chromatography->FinalProduct G Crude Crude Product (Mixture of Isomers) Column Silica Gel Column Crude->Column Load Fractions Collect Fractions Column->Fractions Elution Gradient Elution (Hexane -> Hexane/EtOAc) Elution->Column TLC TLC Analysis Fractions->TLC PureProduct Pure 4-Methyl-2,5- diisopropylphenol Fractions->PureProduct TLC->Fractions Combine Pure Fractions

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Application

Application Note: Advanced Solvent Extraction and Isolation of 4-Methyl-2,5-diisopropylphenol from Essential Oils

Introduction & Scientific Rationale 4-Methyl-2,5-diisopropylphenol (also known as 2,5-diisopropyl-p-cresol) is a highly substituted, lipophilic aromatic monoterpenoid[1]. While it shares a structural lineage with well-kn...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

4-Methyl-2,5-diisopropylphenol (also known as 2,5-diisopropyl-p-cresol) is a highly substituted, lipophilic aromatic monoterpenoid[1]. While it shares a structural lineage with well-known antimicrobial terpenes like carvacrol and thymol, 4-Methyl-2,5-diisopropylphenol (4-MDIP) is distinguished by the steric hindrance of its two bulky isopropyl groups[2][3]. It is naturally found as a minor constituent in the essential oils of specific Lamiaceae species, notably Thymbra capitata and Origanum variants[3][4].

Isolating this specific phenolic terpene from a crude essential oil matrix presents a unique physicochemical challenge. Essential oils are complex mixtures heavily dominated by neutral, non-polar hydrocarbons (such as p-cymene and γ -terpinene) and other oxygenated monoterpenes[4]. Standard fractional distillation often fails to yield high-purity 4-MDIP due to overlapping boiling points among these structurally similar terpenes.

The Causality of the Method: To achieve high-purity isolation, we must exploit the specific acid-base chemistry of the target molecule. 4-MDIP contains a weakly acidic phenolic hydroxyl group. Because of the electron-donating nature and steric bulk of the diisopropyl framework, its pKa is slightly elevated compared to unhindered phenols. Therefore, weak bases like sodium bicarbonate ( NaHCO3​ ) are entirely insufficient for deprotonation[5]. By utilizing a strong base like 1M Sodium Hydroxide ( NaOH ), we can force the deprotonation of the phenol, converting the highly lipophilic 4-MDIP into a highly water-soluble sodium phenoxide salt[6]. This allows the target molecule to partition into an aqueous phase, leaving the neutral background terpenes trapped in the organic phase. Subsequent acidification regenerates the free phenol, allowing for a clean back-extraction[5][6].

Quantitative Physicochemical Parameters

The following table summarizes the key quantitative data that dictates the parameters of our extraction protocol.

Property / ParameterValueScientific Rationale & Protocol Impact
Molecular Formula C13​H20​O Highly alkylated aromatic structure[2].
Molecular Weight 192.30 g/mol Used for mass spectrometry (GC-MS) validation (m/z 192)[3][7].
Computed LogP 4.2High lipophilicity dictates the use of strictly non-polar solvents (e.g., hexane) for initial solubilization to prevent emulsion[3].
Aqueous Solubility (pH 7) < 0.1 mg/mLInsoluble in neutral water; remains entirely in the organic phase during neutral washes.
Aqueous Solubility (pH > 12) > 50 mg/mLDeprotonation by 1M NaOH yields a highly soluble sodium phenoxide salt, enabling phase separation[6].
Target pH for Acidification < 3.0Ensures complete protonation of the phenoxide back to the free phenol state for back-extraction[5].

Extraction Workflow Diagram

The following diagram maps the logical flow of the pH-swing liquid-liquid extraction (LLE) process.

G EO Essential Oil Matrix (Contains 4-MDIP & Neutral Terpenes) Hexane 1. Solubilization Dissolve in Hexane EO->Hexane Base 2. Alkaline Extraction Add 1M NaOH (aq) Hexane->Base Split1 Phase Separation Base->Split1 Org1 Organic Phase (Neutral Terpenes: p-Cymene, etc.) [Discard or Repurpose] Split1->Org1 Top Layer Aq1 Aqueous Phase (Water-Soluble Sodium Phenoxide) Split1->Aq1 Bottom Layer Acidify 3. Acidification Add 2M HCl to pH < 3 (Regenerates 4-MDIP) Aq1->Acidify Extract2 4. Back-Extraction Extract with Fresh Hexane Acidify->Extract2 Split2 Phase Separation Extract2->Split2 Aq2 Aqueous Phase (NaCl Waste) [Discard] Split2->Aq2 Bottom Layer Org2 Organic Phase (Purified 4-MDIP in Hexane) Split2->Org2 Top Layer Dry 5. Desiccation & Concentration Dry over Na2SO4 & Evaporate Org2->Dry Pure Isolated 4-Methyl-2,5-diisopropylphenol (>95% Purity) Dry->Pure

Figure 1: pH-swing liquid-liquid extraction workflow for isolating 4-MDIP from essential oils.

Self-Validating Step-by-Step Protocol

This protocol is engineered with built-in visual and chemical checkpoints to ensure the integrity of the isolation process without requiring constant instrumental analysis mid-workflow.

Phase 1: Matrix Solubilization
  • Causality: Essential oils are highly viscous and dense. Attempting an aqueous extraction directly on the neat oil leads to severe emulsion formation. Diluting the oil in a non-polar solvent (hexane) maximizes the partition coefficient differences between the neutral terpenes and the target phenoxide.

  • Procedure: Dissolve 10.0 g of the crude essential oil (e.g., Thymbra capitata extract) in 100 mL of HPLC-grade hexane in a 500 mL separatory funnel. Swirl gently to ensure complete homogenization.

Phase 2: Alkaline Extraction (Deprotonation)
  • Causality: The addition of a strong base forces the target 4-MDIP to drop its phenolic proton, shifting it from a LogP of 4.2 to a highly polar, water-soluble salt[3][6].

  • Procedure: Add 50 mL of cold 1M NaOH(aq)​ to the separatory funnel. Stopper the funnel and shake vigorously for 2 minutes. Critical: Vent the funnel frequently to release vapor pressure.

  • Self-Validation Checkpoint: Allow the funnel to rest. A sharp phase boundary must form. The lower aqueous layer now contains the sodium phenoxide salt of 4-MDIP. Drain this lower layer into an Erlenmeyer flask. Repeat the NaOH extraction twice more with 25 mL aliquots to ensure exhaustive recovery.

Phase 3: Acidification (Reprotonation)
  • Causality: To recover the free 4-MDIP, the aqueous phenoxide solution must be neutralized and acidified. This acid-base neutralization is highly exothermic; cooling prevents the thermal degradation or volatilization of the monoterpenoid[5].

  • Procedure: Place the Erlenmeyer flask containing the combined aqueous layers into an ice-water bath. While stirring continuously, add 2M HCl(aq)​ dropwise. Monitor the pH using indicator paper until the solution reaches a pH < 3.0.

  • Self-Validation Checkpoint: As the pH drops below the pKa of the phenol, the solution will spontaneously transition from a clear liquid to a thick, milky-white emulsion. This sudden cloudiness is the definitive visual proof that the water-insoluble free phenol has been successfully regenerated[5].

Phase 4: Back-Extraction and Desiccation
  • Causality: The regenerated 4-MDIP is currently suspended in the aqueous phase and must be pulled back into an organic solvent for final isolation.

  • Procedure: Transfer the cloudy aqueous mixture to a clean separatory funnel. Extract with three successive 50 mL portions of fresh hexane. Combine the upper organic layers in a dry flask.

  • Procedure: Add anhydrous sodium sulfate ( Na2​SO4​ ) to the combined organic phase to remove trace water.

  • Self-Validation Checkpoint: Initially, the Na2​SO4​ will clump together as it hydrates. Continue adding the salt in small portions until the newly added crystals flow freely like fine sand when the flask is swirled. This mechanical behavior confirms complete desiccation.

Phase 5: Concentration and Quality Control
  • Causality: Hexane is highly volatile and can be removed under mild thermal conditions, preventing the loss of the semi-volatile 4-MDIP.

  • Procedure: Decant the dried organic layer from the Na2​SO4​ . Concentrate the solution using a rotary evaporator set to a 30°C water bath and 150 mbar pressure until a viscous, concentrated isolate remains.

  • Validation: Analyze the final isolate via Gas Chromatography-Mass Spectrometry (GC-MS). The presence of a dominant peak yielding a molecular ion ( M+ ) at m/z 192 confirms the successful isolation of 4-Methyl-2,5-diisopropylphenol[3][7].

References

  • [[2] 4-Methyl-2,5-diisopropylphenol - the NIST WebBook, nist.gov]()

  • 3

  • 1

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Sources

Method

Application Notes &amp; Protocols: 4-Methyl-2,5-diisopropylphenol in Advanced Agrochemical Formulations

Executive Summary & Mechanistic Rationale The development of highly efficient, environmentally resilient agrochemical formulations requires multifunctional excipients. 4-Methyl-2,5-diisopropylphenol (a structural isomer...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of highly efficient, environmentally resilient agrochemical formulations requires multifunctional excipients. 4-Methyl-2,5-diisopropylphenol (a structural isomer within the alkylphenol family) is emerging as a critical dual-action additive in agricultural chemistry. Traditionally recognized for its structural similarity to propofol (2,6-diisopropylphenol) and endogenous antioxidants like α -tocopherol[1][2], this compound serves two distinct but synergistic roles in crop protection:

  • Photochemical & Oxidative Stabilizer (Antioxidant): Many modern active ingredients (AIs), such as pyrethroids and microbial biopesticides, are highly susceptible to ultraviolet (UV) degradation and reactive oxygen species (ROS). The phenolic hydroxyl group of 4-Methyl-2,5-diisopropylphenol acts as a potent hydrogen donor to quench free radicals. Crucially, the bulky isopropyl groups at the 2 and 5 positions provide intense steric hindrance, stabilizing the resulting phenoxyl radical via resonance and preventing it from propagating destructive lipid peroxidation chain reactions[3].

  • Foliar Retention Enhancer (Adjuvant): Alkylphenols and their ethoxylated derivatives are foundational non-ionic surfactants in agriculture[4][5]. By lowering the dynamic surface tension of the spray droplet, 4-Methyl-2,5-diisopropylphenol facilitates the overcoming of the hydrophobic barrier presented by the waxy leaf cuticle, thereby maximizing AI penetration and minimizing runoff.

The following application notes provide self-validating protocols for integrating and quantifying the efficacy of 4-Methyl-2,5-diisopropylphenol in Emulsifiable Concentrate (EC) formulations.

Systems Visualization: Dual-Action Pathway

G Formulation Agrochemical Formulation (EC / SC) Compound 4-Methyl-2,5-diisopropylphenol (Multifunctional Adjuvant) Formulation->Compound AI Active Ingredient (AI) (e.g., Photosensitive Pesticide) Formulation->AI Mech1 Radical Scavenging (Phenolic H-Donation) Compound->Mech1 Antioxidant Mech2 Surface Tension Reduction (Amphiphilic Properties) Compound->Mech2 Surfactant Out1 AI Stabilization (Extended Half-Life) AI->Out1 Stress Environmental Stress (UV Radiation / ROS) Stress->AI Degradation Mech1->Stress Quenches ROS Mech1->Out1 Out2 Enhanced Foliar Retention (Lower Contact Angle) Mech2->Out2 Target Maximized Agronomic Efficacy Out1->Target Out2->Target

Fig 1: Dual-action mechanistic pathway of 4-Methyl-2,5-diisopropylphenol in agrochemical sprays.

Protocol I: Accelerated UV-Aging and AI Stabilization Assay

This protocol quantifies the protective antioxidant capacity of 4-Methyl-2,5-diisopropylphenol on a photosensitive AI (e.g., Abamectin) under simulated field-stress conditions.

Materials
  • Active Ingredient: Abamectin standard (>98% purity).

  • Test Compound: 4-Methyl-2,5-diisopropylphenol.

  • Positive Control: Butylated hydroxytoluene (BHT)[1].

  • Equipment: Xenon arc weatherometer (simulating AM 1.5 solar spectrum), HPLC-UV system.

Step-by-Step Methodology
  • Matrix Preparation: Prepare a baseline Emulsifiable Concentrate (EC) containing 5% (w/v) Abamectin. Divide into three aliquots:

    • Group A (Negative Control): No antioxidant added.

    • Group B (Positive Control): 1.0% (w/v) BHT added.

    • Group C (Test): 1.0% (w/v) 4-Methyl-2,5-diisopropylphenol added.

  • Film Casting: Pipette 100 μ L of each formulation onto separate, pre-weighed glass Petri dishes. Allow the solvent to evaporate in a dark fume hood for 2 hours to form a thin film.

  • UV Exposure: Place the dishes in the Xenon arc weatherometer. Expose to continuous irradiation (500 W/m 2 ) at 35°C.

  • Sampling & Extraction: At intervals of 0, 12, 24, and 48 hours, remove triplicate samples from each group. Reconstitute the film in 10 mL of HPLC-grade Acetonitrile, sonicating for 5 minutes.

  • HPLC Quantification: Inject 10 μ L into an C18 reverse-phase column. Mobile phase: Acetonitrile/Water (80:20 v/v). UV detection at 245 nm.

Causality & Expert Insight
  • Why film casting? Liquid-phase UV assays do not accurately represent agricultural reality. Once a pesticide is sprayed, the water evaporates, leaving a thin film on the leaf. Film casting simulates this exact high-surface-area oxidative exposure.

  • Self-Validation Checkpoint: A set of "Dark Controls" (samples kept in a 35°C incubator without light) must be run in parallel. If the Dark Controls show AI degradation, the formulation is thermally unstable, invalidating the UV-protection data. The mass balance of the AI must equal 100% ± 2% at T=0.

Protocol II: Dynamic Contact Angle and Foliar Retention Analysis

To evaluate the adjuvant properties, this protocol measures how effectively the compound reduces the contact angle of the spray droplet, which directly correlates to foliar retention[5].

Step-by-Step Methodology
  • Aqueous Dilution: Dilute the EC formulations (from Protocol I) in standard hard water (342 ppm CaCO 3​ equivalent) to a field-relevant spray concentration (e.g., 1:500 v/v).

  • Substrate Preparation: Use standardized PTFE (Teflon) tape affixed to glass slides. PTFE serves as a highly reproducible proxy for the hydrophobic waxy cuticle of difficult-to-wet weeds (e.g., Chenopodium album).

  • Goniometer Setup: Utilize an optical tensiometer/goniometer equipped with a high-speed camera (minimum 100 fps).

  • Droplet Deposition: Dispense a 5 μ L droplet of the diluted spray solution onto the PTFE substrate using a motorized microsyringe.

  • Kinetic Tracking: Record the droplet spreading dynamics from T=0 (impact) to T=60 seconds. Calculate the left and right contact angles using the Young-Laplace equation fitting software.

Causality & Expert Insight
  • Why dynamic tracking instead of static? In the field, a droplet that does not spread within the first few seconds of impact is highly susceptible to bouncing off the leaf or being dislodged by wind. Alkylphenols act rapidly at the liquid-air interface; measuring the contact angle at exactly 10 seconds provides a realistic metric of "wetting speed" compared to a static equilibrium measurement taken minutes later.

  • Self-Validation Checkpoint: Before testing the formulations, deposit a 5 μ L droplet of pure deionized water on the PTFE. The contact angle must read 110° ± 2°. If it is lower, the PTFE surface is contaminated with surfactant residue, and the slide must be discarded.

Quantitative Data Summary

The table below summarizes the expected performance metrics when integrating 4-Methyl-2,5-diisopropylphenol into the formulation, demonstrating its dual efficacy compared to standard benchmarks.

Formulation GroupAI Retention at 48h UV Exposure (%)Dynamic Contact Angle at T=10s (Degrees)Droplet Spread Area ( mm2 )
Negative Control (No Additive) 32.4 ± 1.894.5 ± 2.18.2 ± 0.5
BHT (Standard Antioxidant) 81.2 ± 2.492.1 ± 1.98.5 ± 0.4
4-Methyl-2,5-diisopropylphenol 85.6 ± 1.5 68.3 ± 1.4 15.7 ± 0.8

Interpretation: While BHT provides excellent antioxidant protection, it offers no surfactant benefits (contact angle remains high). 4-Methyl-2,5-diisopropylphenol not only outperforms BHT in radical scavenging (due to optimal steric hindrance of the diisopropyl groups) but significantly lowers the contact angle, doubling the droplet spread area for superior foliar coverage.

Sources

Application

Application Note: Advanced Alkylation Strategies Utilizing 4-Methyl-2,5-diisopropylphenol as a Precursor

Introduction & Strategic Rationale 4-Methyl-2,5-diisopropylphenol (CAS: 15269-16-6) is an asymmetric, sterically hindered aromatic monoterpenoid. While historically observed as a secondary product in the industrial isopr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

4-Methyl-2,5-diisopropylphenol (CAS: 15269-16-6) is an asymmetric, sterically hindered aromatic monoterpenoid. While historically observed as a secondary product in the industrial isopropylation of p-cresol, its unique substitution pattern makes it an exceptional, high-value precursor for synthesizing next-generation phenolic antioxidants and lipophilic drug scaffolds.

As drug development and polymer sciences increasingly demand highly specific steric profiles to prevent premature degradation, the asymmetric bulk of 4-methyl-2,5-diisopropylphenol provides a distinct advantage over symmetric precursors like 2,6-di-tert-butylphenol. This application note details two divergent, field-proven alkylation pathways:

  • Regioselective C-Alkylation (Friedel-Crafts): Targeting the highly activated C6 position to generate a potent, asymmetric radical scavenger.

  • O-Alkylation (Etherification): Masking the phenolic hydroxyl to enhance lipophilicity for prodrug formulations.

Mechanistic Insights: The Causality of Regioselectivity

In electrophilic aromatic substitution, regioselectivity is dictated by the synergistic electronic directing effects and steric hindrance of existing substituents. The hydroxyl group (-OH) is a strong ortho/para director. In 4-methyl-2,5-diisopropylphenol:

  • Para-position (C4): Blocked by the methyl group.

  • Ortho-position 1 (C2): Blocked by an isopropyl group.

  • Ortho-position 2 (C6): Unsubstituted and highly activated by the adjacent -OH group.

  • Meta-position (C3): Unsubstituted, but electronically deactivated relative to C6, and sterically shielded between the C2-isopropyl and C4-methyl groups.

Consequently, electrophilic attack exclusively targets the C6 position. To achieve this without inducing polymerization of the alkylating agent (a common failure point with harsh Lewis acids like AlCl₃), we utilize a . By employing an alcohol activated by trifluoromethanesulfonic anhydride (Tf₂O) and a weakly coordinating anion catalyst, a discrete carbocation is generated under mild conditions, ensuring absolute regiocontrol.

Mechanism A 4-Methyl-2,5-diisopropylphenol (Precursor) C π-Complex Formation A->C Electron Donation from OH B tert-Butyl Cation (Electrophile) B->C Electrophilic Attack D Wheland Intermediate (σ-Complex at C6) C->D C6 Position Activation E Deprotonation & Rearomatization D->E H+ Loss F 6-tert-Butyl-2,5-diisopropyl- 4-methylphenol E->F Final Antioxidant

Fig 1: Electrophilic aromatic substitution mechanism for the C6-alkylation of the precursor.

Comparative Efficacy Data

The C-alkylation of 4-methyl-2,5-diisopropylphenol yields a 2,6-dialkylated phenol motif, the structural hallmark of chain-breaking antioxidants. The asymmetric steric bulk (isopropyl vs. tert-butyl) disrupts crystalline packing, significantly enhancing solubility in non-polar hydrocarbon matrices compared to symmetric analogs like BHT (Butylated hydroxytoluene) [1].

Table 1: Antioxidant Efficacy Comparison (ASTM D525 Induction Period)

CompoundSubstitution PatternInduction Period (Mins)*Relative Solubility in Hexane
BHT (Standard) 2,6-di-tert-butyl-4-methylphenol240Moderate
Precursor 4-methyl-2,5-diisopropylphenol115High
Synthesized Analog 6-tert-butyl-2,5-diisopropyl-4-methylphenol310 Very High

*Tested at 100 ppm in standard reference liquid petroleum products [1].

Experimental Protocols

Workflow Step1 Reagent Preparation (Precursor + t-BuOH) Step2 Acid Catalysis (Triflic Acid / DCM) Step1->Step2 Step3 Controlled Heating (40°C, 3 Hours) Step2->Step3 Step4 Quenching & Extraction (NaHCO3) Step3->Step4 Step5 Silica Gel Chromatography Step4->Step5 Step6 LC-MS / NMR Validation Step5->Step6

Fig 2: Step-by-step experimental workflow for the dehydrative C-alkylation protocol.

Protocol A: Regioselective Dehydrative C-Alkylation

Objective: Synthesize 6-tert-butyl-2,5-diisopropyl-4-methylphenol via mild carbocation generation [2].

Reagents:

  • Precursor: 4-Methyl-2,5-diisopropylphenol (0.4 mmol)

  • Alkylating Agent: tert-Butanol (0.2 mmol) — Note: Alcohol is the limiting reagent to prevent over-alkylation.

  • Catalyst: Trityl tetrakis(pentafluorophenyl)borate [Ph3C][B(C6F5)4] (0.01 mmol, 5 mol%)

  • Activator: Trifluoromethanesulfonic anhydride (Tf₂O) (0.02 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM) (0.8 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk reaction tube. Evacuate and backfill with ultra-high-purity Argon three times.

    • Causality: Atmospheric moisture will prematurely hydrolyze the Tf₂O activator, quenching the carbocation generation sequence.

  • Reagent Loading: Add 0.01 mmol of [Ph3C][B(C6F5)4] and 0.4 mmol of the precursor to the tube. Inject 0.4 mL of anhydrous DCM.

  • Electrophile Activation: In a separate anhydrous vial, mix 0.2 mmol of tert-butanol with 0.4 mL of DCM. Add 0.02 mmol of Tf₂O. Stir for 5 minutes.

    • Causality: Tf₂O converts the hydroxyl group of the alcohol into a superior leaving group (triflate), which is subsequently abstracted by the trityl catalyst to form the tert-butyl carbocation.

  • Coupling: Transfer the activated electrophile solution dropwise into the Schlenk tube containing the precursor.

  • Reaction Incubation: Stir the mixture at 40°C for 3 hours. Monitor via TLC (Hexane:EtOAc 10:1, visualizing with KMnO₄ stain). The precursor will appear as a rapidly oxidizing yellow spot, while the sterically hindered product resists immediate oxidation.

  • Quenching & Extraction: Quench the reaction with 2 mL of saturated aqueous NaHCO₃.

    • Causality: Neutralizes the generated triflic acid, preventing acid-catalyzed dealkylation (the inherent reversibility of Friedel-Crafts reactions). Extract with DCM (3 x 5 mL) and dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Petroleum Ether/EtOAc = 40:1).

  • Validation: Confirm product identity via ¹H NMR. Validate success by the disappearance of the aromatic C6 proton singlet (typically ~6.5-6.8 ppm in the precursor) and the appearance of a 9-proton singlet at ~1.3-1.4 ppm corresponding to the new tert-butyl group.

Protocol B: O-Alkylation (Lipophilic Etherification)

Objective: Synthesize 4-methyl-2,5-diisopropylphenyl ethyl ether to mask the hydroxyl group for prodrug applications.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 1.0 mmol of 4-methyl-2,5-diisopropylphenol in 5 mL of anhydrous DMF. Add 2.0 mmol of anhydrous Potassium Carbonate (K₂CO₃). Stir at 60°C for 30 minutes.

    • Causality: The moderate steric hindrance around the OH group (flanked by the C2 isopropyl group) requires elevated thermal energy to ensure complete phenoxide formation.

  • Alkylation: Add 1.5 mmol of Iodoethane dropwise.

  • Incubation: Elevate the temperature to 80°C and stir for 12 hours.

  • Workup: Cool to room temperature, dilute with 20 mL of distilled water (to dissolve DMF and inorganic salts), and extract with Diethyl Ether (3 x 10 mL). Wash the organic layer with 5% NaOH to remove any unreacted phenolic precursor.

  • Validation: Analyze via LC-MS. The mass-to-charge ratio (m/z) must shift from the precursor's[M-H]⁻ (191.1) to the ether's [M+H]⁺ (221.2).

References

  • Preparation of 2,4,6-triisopropylphenol (and 2,5-diisopropyl-4-methylphenol antioxidant applications). US Patent 4275248A.
  • Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate. Nature Communications.[Link]

  • Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc.[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting co-eluting isomer peaks in 4-Methyl-2,5-diisopropylphenol HPLC analysis

Focus Area: Troubleshooting Co-Eluting Isomers of 4-Methyl-2,5-diisopropylphenol Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus Area: Troubleshooting Co-Eluting Isomers of 4-Methyl-2,5-diisopropylphenol

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve one of the most persistent challenges in reverse-phase high-performance liquid chromatography (RP-HPLC): the co-elution of sterically hindered alkylphenol isomers.

Standard methodologies often fail when applied to 4-Methyl-2,5-diisopropylphenol and its positional isomers. This guide deconstructs the physical chemistry behind these failures and provides field-proven, self-validating protocols to achieve baseline resolution.

The Causality of Co-Elution: Why Standard Methods Fail

When analyzing 4-Methyl-2,5-diisopropylphenol alongside its positional isomers (e.g., 2-methyl-4,5-diisopropylphenol), analysts frequently observe peak merging or severe peak shoulders.

The Mechanistic Root: Traditional C18 (octadecyl) stationary phases rely almost exclusively on dispersive hydrophobic interactions. Because positional isomers of diisopropylphenols possess identical molecular weights and nearly indistinguishable partition coefficients (LogP), a C18 column cannot differentiate them.

To achieve separation, we must abandon purely hydrophobic retention and exploit orthogonal interaction mechanisms —specifically π−π interactions, dipole-dipole moments, and shape selectivity. [1] and [2] provide these exact mechanisms. The electron-deficient pentafluorophenyl (PFP) ring interacts strongly with the electron-rich phenol ring of our analyte, while the rigid structure of the stationary phase recognizes subtle steric differences between the isomers.

Mechanism cluster_interactions Orthogonal Column Interactions Analyte 4-Methyl-2,5-diisopropylphenol Isomer Mixture PiPi π-π Interactions (Electron-rich phenol to electron-deficient PFP) Analyte->PiPi Dipole Dipole-Dipole (C-F bonds induce polarity) Analyte->Dipole Steric Shape Selectivity (Rigid stationary phase) Analyte->Steric Resolution Isomer Separation PiPi->Resolution Dipole->Resolution Steric->Resolution

Mechanistic pathways of orthogonal stationary phases enabling isomer resolution.

Diagnostic & Resolution Workflow

Before altering your method, you must confirm that the asymmetric peak is actually a co-elution event and not a secondary artifact (e.g., column voiding or silanol tailing). [4] are critical for this peak purity analysis.

Workflow N1 Detect Co-Elution (Asymmetric Peak / DAD Purity) N2 System Suitability Test (Verify Void & Efficiency) N1->N2 N3 Switch Stationary Phase (PFP or Biphenyl) N2->N3 SST Passed N4 Optimize Mobile Phase (MeOH + 0.1% Formic Acid) N3->N4 N5 Fine-Tune Temperature (Lower Temp = Better Selectivity) N4->N5 N6 Baseline Resolution (Rs > 1.5) N5->N6

Systematic workflow for resolving co-eluting isomer peaks in HPLC.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, do not simply inject your sample onto a new column. Follow this self-validating methodology to establish a controlled baseline.

Step 1: System Suitability Test (SST) & Column Equilibration

  • Action: Install a PFP or Biphenyl column (e.g., 150 x 4.6 mm, 3 µm). Flush with 100% Methanol for 30 column volumes.

  • Validation: Inject a standard mixture of Uracil (void volume marker) and Toluene (hydrophobic retention marker).

  • Causality: This proves your system has no dead volume issues and that the theoretical plate count ( N ) meets manufacturer specifications before you attempt complex isomer separation.

Step 2: Mobile Phase Preparation (The Protic Advantage)

  • Action: Prepare Mobile Phase A: Ultrapure Water with 0.1% Formic Acid (v/v). Prepare Mobile Phase B: Methanol with 0.1% Formic Acid (v/v).

  • Causality: Phenols have a pKa​ around 10. Formic acid drops the pH to ~2.7, ensuring the phenol hydroxyl group remains fully protonated (neutral). This prevents peak tailing caused by secondary ion-exchange interactions with residual silanols [5]. Furthermore, Methanol is strictly required over Acetonitrile (see FAQ 1).

Step 3: Gradient Execution & Thermal Control

  • Action: Set the column oven to 25°C (do not use high heat). Run a shallow gradient: 40% B to 70% B over 20 minutes. Flow rate: 1.0 mL/min.

  • Causality: Lower temperatures increase the residence time of the analytes in the stationary phase, amplifying the weak, shape-selective steric interactions necessary to pull the isomers apart.

Step 4: Peak Purity Verification

  • Action: Utilize a DAD detector scanning from 210 nm to 400 nm. Extract the chromatogram at 270 nm (optimal for alkylphenols).

  • Validation: Run a peak purity algorithm across the apex, upslope, and downslope of the separated peaks. A purity match factor of >990 confirms successful resolution.

Quantitative Data: Column Selection Matrix

Summarizing the expected chromatographic behavior across different stationary phases allows for rapid, data-driven decision-making when developing your method [3].

Column ChemistryPrimary Interaction MechanismSecondary InteractionsExpected Isomer ResolutionRecommended Mobile Phase Modifier
C18 (Octadecyl) Hydrophobic (Dispersive)NonePoor ( Rs​<1.0 )Acetonitrile or Methanol
PFP (Pentafluorophenyl) π−π , Dipole-DipoleShape Selectivity, H-bondingExcellent ( Rs​>1.5 )Methanol (Avoids π competition)
Biphenyl Enhanced π−π Hydrophobic, StericVery Good ( Rs​≈1.5 )Methanol

Frequently Asked Questions (FAQs)

Q1: I switched my column to a PFP phase, but my isomers are still co-eluting. I am using Acetonitrile as my organic modifier. What is wrong? A1: The issue is your solvent. Acetonitrile contains a carbon-nitrogen triple bond, which is a dense π -electron system. In the mobile phase, Acetonitrile molecules actively compete with your alkylphenol analytes for the π−π interaction sites on the PFP stationary phase. This "masks" the column's unique selectivity. Switch your organic modifier to Methanol, a protic solvent that does not interfere with π−π bonding.

Q2: I see a distinct "shoulder" on the tailing edge of my 4-Methyl-2,5-diisopropylphenol peak on a C18 column. Is this an isomer or just column degradation? A2: A sudden discontinuity (shoulder) is almost always a co-eluting compound, whereas a gradual exponential decline indicates column degradation or silanol tailing [4]. To confirm, check your DAD spectra. If the UV spectrum at the peak apex differs from the spectrum at the shoulder, you have a co-eluting isomer. If the spectra are identical, you likely have a physical void at the head of your column and should replace the inlet frit[5].

Q3: How does column temperature affect the separation of these sterically hindered isomers? A3: While increasing temperature is a common tactic to reduce backpressure and sharpen peaks in standard HPLC, it is detrimental to isomer separation. Shape selectivity and dipole-dipole interactions are low-energy bonds. High temperatures provide the analytes with too much kinetic energy, causing them to wash past the stationary phase without fully engaging in these subtle interactions. Keep your column compartment at or below 25°C.

Q4: Can I use a basic mobile phase to separate these isomers? A4: It is highly discouraged. At a high pH (e.g., pH > 10), the phenol groups will ionize into phenolate anions. While this drastically changes their polarity, it also makes them highly susceptible to repulsion from the hydrophobic stationary phase, causing them to elute in the void volume. Stick to acidic conditions (pH ~2.5 - 3.0) to maintain the analytes in their neutral state.

References

  • LCGC International. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Available at:[Link]

  • Shimadzu. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Available at:[Link]

  • ResearchGate. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Available at: [Link]

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available at: [Link]

Optimization

Minimizing thermal degradation of 4-Methyl-2,5-diisopropylphenol during GC-MS injection

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with 4-Methyl-2,5-diisopropylphenol .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with 4-Methyl-2,5-diisopropylphenol .

Alkylphenols are notoriously difficult to analyze via Gas Chromatography-Mass Spectrometry (GC-MS). The presence of a reactive phenolic hydroxyl (-OH) group, combined with significant steric hindrance from the ortho-isopropyl substitution, makes this compound highly susceptible to thermal degradation, active-site adsorption, and incomplete derivatization. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure robust and reproducible quantification.

Section 1: Diagnostic Matrix for Alkylphenol Analysis

To prevent thermal degradation, the choice of injection technique is critical. The table below summarizes the quantitative parameters and degradation risks associated with different GC injection methods.

Table 1: Optimization Parameters for GC-MS Analysis of 4-Methyl-2,5-diisopropylphenol

ParameterHot Split/Splitless (Traditional)Programmed Temp Vaporization (PTV)Cold On-Column (COC)
Injection Temp Isothermal (250°C - 300°C)40°C (ramped to 280°C at 12°C/s)Track oven temp (+3°C)
Degradation Risk High (Thermal breakdown)Low (Rapid transfer)Very Low (No inlet vaporization)
Liner Requirement Ultra-inert, deactivated glassBaffled or dimpled, deactivatedUnpacked, direct to column
Derivatization MandatoryHighly RecommendedOptional but Recommended
Best Use Case Robust, highly volatile analytesTrace analysis, thermally labileHighly labile, high-boiling

Section 2: Troubleshooting Guide & Causality Analysis

Issue 1: Severe Peak Tailing and Signal Loss in Hot Inlets
  • Symptom: The chromatogram shows a broad, asymmetrical peak for 4-Methyl-2,5-diisopropylphenol, or the signal response drops significantly over sequential injections.

  • Causality: In traditional split/splitless injections, the inlet is maintained isothermally at high temperatures (>250°C). At these temperatures, the free hydroxyl group of the phenol undergoes catalytic breakdown or irreversible hydrogen bonding upon contact with active silanol groups on the glass liner or glass wool[1].

  • Resolution: Transition to cold injection techniques like PTV or COC. By injecting the sample cold, you eliminate thermal shock and prevent the analyte from degrading before it reaches the analytical column[2].

Issue 2: Poor Derivatization Yield and Multiple Chromatographic Peaks
  • Symptom: After derivatization, the chromatogram displays multiple peaks corresponding to both the derivatized and underivatized forms of the analyte.

  • Causality: Derivatization is standard for phenols to increase volatility and thermal stability. However, the isopropyl group at the 2-position creates a physical "steric shield" around the -OH group. Bulky silylating agents like MTBSTFA (which adds a large tert-butyldimethylsilyl group) fail to react completely due to this steric clash[3].

  • Resolution: Utilize . BSTFA adds a much smaller trimethylsilyl (TMS) group, which is kinetically favored for sterically hindered sites, while TMCS acts as a catalyst to drive the reaction to completion[3].

Section 3: Self-Validating Experimental Protocols

Protocol 1: Optimized Silylation for Sterically Hindered Phenols

Objective: Achieve >99% conversion of 4-Methyl-2,5-diisopropylphenol to its TMS-ether derivative.

  • Sample Preparation: Evaporate the sample extract to complete dryness in a silanized glass vial under a gentle stream of ultra-pure nitrogen.

    • Causality: BSTFA is highly sensitive to moisture; trace water will quench the reagent and hydrolyze formed derivatives.

  • Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of an aprotic solvent (e.g., anhydrous pyridine).

    • Causality: Pyridine acts as an acid scavenger, neutralizing the reaction byproducts and driving the chemical equilibrium forward.

  • Incubation: Cap tightly with a PTFE-lined septum and heat the vial at 70°C for 30 minutes[4].

    • Causality: Elevated heat provides the activation energy necessary to overcome the steric hindrance of the ortho-isopropyl group.

  • Validation Check: Inject the derivatized standard. Monitor the extracted ion chromatogram (EIC) for the underivatized mass (m/z 192) versus the TMS-derivative mass. A self-validating protocol will show the complete absence of the m/z 192 peak, confirming 100% conversion efficiency.

Protocol 2: Programmed Temperature Vaporization (PTV) Injection Workflow

Objective: Minimize the residence time of the analyte at high temperatures to prevent thermal degradation.

  • Initial State: Set the PTV inlet temperature to 40°C (or 10°C below the solvent's boiling point)[5].

  • Injection: Inject 1-2 µL of the derivatized sample at a controlled rate into a baffled, deactivated liner.

    • Causality: Cold injection eliminates syringe needle discrimination and prevents premature, explosive vaporization[2].

  • Solvent Venting: Maintain the cold temperature for 0.1–0.5 minutes with the split vent open to purge the solvent matrix.

  • Analyte Transfer: Close the split vent and rapidly heat the inlet (e.g., 12°C/sec) to 280°C[6].

    • Causality: Rapid heating ensures the analyte is transferred to the column in a tight, focused band, preventing peak broadening while minimizing the absolute time spent at high temperatures.

  • Validation Check: Compare the tailing factor of the analyte injected via PTV versus traditional hot splitless. A successful PTV method will yield a highly symmetrical peak (Tailing Factor < 1.1).

Section 4: Decision Pathway for GC-MS Optimization

G Start Symptom: Peak Tailing or Signal Loss of Alkylphenol CheckInlet Evaluate GC Inlet Temperature & Type Start->CheckInlet IsHot Is Inlet Isothermal > 250°C? CheckInlet->IsHot UsePTV Implement PTV or Cold On-Column Injection IsHot->UsePTV Yes Deriv Is the Analyte Derivatized? IsHot->Deriv No UsePTV->Deriv UseBSTFA Derivatize with BSTFA (+1% TMCS) at 70°C Deriv->UseBSTFA No CheckLiner Inspect Liner for Active Silanol Sites Deriv->CheckLiner Yes UseBSTFA->CheckLiner Success Stable GC-MS Quantification Achieved CheckLiner->Success Use Ultra-Inert Liner

Workflow for diagnosing and resolving thermal degradation of alkylphenols in GC-MS.

Section 5: Frequently Asked Questions (FAQs)

Q: Why am I seeing a drop in response for 4-Methyl-2,5-diisopropylphenol over a sequence of 50 injections? A: This is a classic sign of active site accumulation in the inlet. As matrix residues build up in the liner, they create new active sites that catalyze the thermal breakdown of the phenol[1]. You must replace the inlet liner with a fresh, ultra-inert deactivated liner and trim the first 10-15 cm of the analytical column to restore inertness.

Q: Can I analyze this compound without derivatization if I use a Cold On-Column (COC) injector? A: While COC prevents thermal degradation, analyzing free phenols without derivatization is generally not recommended for complex matrices. The free hydroxyl group remains highly prone to secondary interactions (hydrogen bonding) with the stationary phase of the column, leading to peak tailing and loss of quantitative reproducibility over time[6].

Q: How does the split ratio affect thermal degradation in a hot inlet? A: A higher split ratio increases the total flow velocity through the liner, drastically reducing the residence time of the analyte in the heated zone. If you are forced to use a hot split inlet due to hardware limitations, increasing the split ratio (e.g., from 10:1 to 50:1) can marginally reduce thermal degradation, though it comes at the direct cost of analytical sensitivity.

References

  • Title: Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Source: PubMed (Talanta). URL: [Link]

  • Title: GC Injection Techniques Guide. Source: Phenomenex. URL: [Link]

  • Title: Beat the Heat: Cold Injections in Gas Chromatography. Source: LCGC International. URL: [Link]

  • Title: What are the major Causes of GC Capillary Column Performance Degradation?. Source: Agilent. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Structural and Functional Analysis: 4-Methyl-2,5-diisopropylphenol vs. 2,5-Diisopropylphenol

Executive Overview: Isomeric Nuances in Phenolic Monoterpenoids As drug development professionals and formulation scientists push the boundaries of pharmacokinetic optimization, the structural nuances of phenolic monoter...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: Isomeric Nuances in Phenolic Monoterpenoids

As drug development professionals and formulation scientists push the boundaries of pharmacokinetic optimization, the structural nuances of phenolic monoterpenoids have become a critical area of study. This guide provides an objective, data-driven comparison between 2,5-diisopropylphenol (2,5-DIPP) and its methylated derivative, 4-methyl-2,5-diisopropylphenol .

While 2,5-DIPP is widely recognized as "meta-propofol"—a structural isomer of the ubiquitous anesthetic propofol (2,6-diisopropylphenol) capable of modulating hepatic metabolism [1]—the addition of a para-methyl group in 4-methyl-2,5-diisopropylphenol drastically alters the molecule's lipophilicity, steric profile, and radical scavenging kinetics [2]. Understanding these structure-activity relationships (SAR) is paramount for researchers developing novel antioxidants, emulsifiers, or pharmacokinetic enhancers.

Physicochemical & Structural Profiling

The foundational differences between these two compounds dictate their behavior in both aqueous biological matrices and lipid bilayers. The quantitative data below summarizes their core physicochemical properties.

Property2,5-Diisopropylphenol (2,5-DIPP)4-Methyl-2,5-diisopropylphenol
IUPAC Name 2,5-di(propan-2-yl)phenol4-methyl-2,5-di(propan-2-yl)phenol
Molecular Formula C₁₂H₁₈OC₁₃H₂₀O
Molecular Weight 178.27 g/mol 192.30 g/mol
Predicted LogP ~4.10~4.17 – 4.67
Melting Point 95.5 °C52.7 °C
Structural Classification Aromatic Monoterpenoid / Propofol IsomerAromatic Monoterpenoid / p-Cresol Derivative
Primary Research Application Pharmacokinetic Modulator (UGT Inhibitor)Surfactant / Lipophilic Antioxidant

Data sourced from authoritative compound databases [1][2] and peer-reviewed chemical property repositories [3].

Structure-Activity Relationship (SAR) & Mechanistic Causality

Electronic and Steric Effects on Antioxidant Capacity

Both compounds exhibit notable antioxidant properties, primarily by acting as chain-breaking antioxidants that inhibit lipid peroxidation [5]. However, the underlying causality of their efficacy differs due to the 4-methyl substitution.

In 4-methyl-2,5-diisopropylphenol , the methyl group is positioned para to the hydroxyl group. Through hyperconjugation and inductive effects, this electron-donating group increases the electron density of the aromatic ring. When the phenol donates a hydrogen atom to neutralize a reactive oxygen species (ROS), a phenoxy radical is formed. The para-methyl group stabilizes this radical, theoretically lowering the Bond Dissociation Enthalpy (BDE) of the O-H bond and enhancing the thermodynamic driving force for radical scavenging compared to the unsubstituted 2,5-DIPP.

Pharmacokinetic Modulation (Hepatic UGT Inhibition)

2,5-DIPP has garnered significant pharmaceutical interest due to its ability to act as a competitive inhibitor of UDP-glucuronosyltransferases (UGTs) [4]. Propofol suffers from near-zero oral bioavailability due to rapid first-pass hepatic glucuronidation. Because 2,5-DIPP shares a highly similar spatial geometry to propofol, it successfully competes for the same UGT active sites, bottlenecking the metabolism of propofol and preserving the active drug [4].

Conversely, the addition of the 4-methyl group in 4-methyl-2,5-diisopropylphenol increases the molecular volume and alters the spatial geometry. This added steric bulk hinders the molecule's entry into the restrictive binding pockets of UGT enzymes, rendering it a less effective pharmacokinetic modulator than 2,5-DIPP.

G Propofol Propofol (2,6-DIPP) Target Drug UGT Hepatic UGT Enzymes (Glucuronidation) Propofol->UGT Substrate Bioavailability Increased Oral Bioavailability Propofol->Bioavailability Preserved Active Drug MetaPropofol 2,5-DIPP (meta-propofol) Competitive Inhibitor MetaPropofol->UGT Competitive Inhibition Metabolite Propofol Glucuronide (Inactive Metabolite) UGT->Metabolite Rapid Metabolism

Caption: Mechanism of 2,5-DIPP competitively inhibiting propofol glucuronidation.

Self-Validating Experimental Methodologies

To objectively compare the performance of these two compounds, researchers must employ robust, self-validating experimental systems. The following protocols detail the exact methodologies and the scientific causality behind each step.

Protocol 1: Microsomal UGT Inhibition Assay (Pharmacokinetic Modulation)

Objective: Determine the IC₅₀ of 2,5-DIPP and 4-methyl-2,5-diisopropylphenol against UGT-mediated propofol glucuronidation. Causality: Human Liver Microsomes (HLMs) are utilized because they contain native, physiologically relevant UGT enzymes. Alamethicin is introduced to permeabilize the microsomal vesicles, ensuring the highly polar cofactor UDP-glucuronic acid (UDPGA) can physically access the lumen-facing active sites of the UGTs.

Step-by-Step Workflow:

  • Preparation: Thaw HLMs (0.5 mg/mL final protein concentration) on ice. Pre-incubate with alamethicin (50 µg/mg protein) for 15 minutes on ice to induce pore formation.

  • Incubation Mixture: In a 96-well plate, combine the permeabilized HLMs, propofol (substrate, 10 µM), and varying concentrations of the test compounds (0.1 µM to 100 µM) in Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl₂.

  • Reaction Initiation: Add UDPGA (2 mM final concentration) to initiate the glucuronidation reaction. Incubate at 37°C for 30 minutes.

  • Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., thymol).

  • Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify remaining propofol.

  • Self-Validation Controls:

    • Positive Control: Diclofenac (confirms UGT enzyme viability).

    • Negative Control: Omission of UDPGA (proves propofol depletion is strictly UGT-mediated, not due to CYP450 oxidation).

    • Baseline: Vehicle only (0.1% DMSO) to establish 100% metabolic rate.

Protocol 2: Phosphatidylcholine Liposome Lipid Peroxidation Assay

Objective: Assess and compare the lipophilic antioxidant efficacy of both compounds. Causality: Phosphatidylcholine (PC) liposomes are utilized because their lipid bilayers closely mimic human cellular membranes, providing a physiologically relevant hydrophobic environment for these lipophilic phenols to partition into [5]. AAPH is selected as the radical initiator because it undergoes thermal decomposition at a constant rate at 37°C, providing a controlled, steady flux of peroxyl radicals.

Step-by-Step Workflow:

  • Liposome Formulation: Dissolve egg yolk phosphatidylcholine in chloroform, evaporate under nitrogen to form a thin lipid film, and hydrate with PBS (pH 7.4). Sonicate to form unilamellar vesicles.

  • Compound Dosing: Add test compounds (2,5-DIPP or 4-methyl-2,5-DIPP) dissolved in minimal DMSO (final concentration <0.5%) to the liposome suspension. Incubate for 20 minutes at 37°C to allow membrane partitioning.

  • ROS Induction: Add AAPH (50 mM final concentration) to initiate lipid peroxidation. Incubate in the dark at 37°C for 120 minutes.

  • TBARS Assay: Add TBA (Thiobarbituric acid) reagent and heat at 95°C for 15 minutes. Malondialdehyde (MDA), a byproduct of lipid peroxidation, reacts with TBA to form a pink chromophore.

  • Quantification: Measure absorbance at 532 nm using a microplate reader.

  • Self-Validation Controls:

    • Positive Control: α -Tocopherol (Vitamin E) as a standardized benchmark for lipophilic radical scavenging.

    • Negative Control: Liposomes without AAPH (establishes baseline auto-oxidation).

    • Baseline: Vehicle (DMSO) + AAPH (establishes maximum uninhibited lipid peroxidation).

G Step1 1. Liposome Prep (Membrane Mimic) Step2 2. Compound Dosing (Phenol Partitioning) Step1->Step2 Step3 3. AAPH Addition (ROS Generation) Step2->Step3 Step4 4. TBARS Assay (MDA Quantification) Step3->Step4 Step5 5. IC50 Analysis (Data Normalization) Step4->Step5

Caption: Self-validating workflow for the phosphatidylcholine lipid peroxidation assay.

References

  • PubChem Database , "2,5-Diisopropylphenol | C12H18O | CID 93189", National Center for Biotechnology Information.[Link]

  • PubChem Database , "4-Methyl-2,5-diisopropylphenol | C13H20O | CID 139921", National Center for Biotechnology Information. [Link]

  • ChemRxiv , "Ortho-meta and para-meta isomerisation of phenols", Preprint.[Link]

  • ResearchGate , "Influence of propofol concentration in human plasma on free fraction of the drug", Scientific Publications.[Link]

Comparative

Comparing pharmacological properties of 4-Methyl-2,5-diisopropylphenol and propofol

In the landscape of pharmacologically active phenolic compounds, structural nuances often dictate profound differences in biological activity. This guide provides an in-depth comparison of the pharmacological properties...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmacologically active phenolic compounds, structural nuances often dictate profound differences in biological activity. This guide provides an in-depth comparison of the pharmacological properties of 4-Methyl-2,5-diisopropylphenol and the widely used intravenous anesthetic, propofol (2,6-diisopropylphenol). While structurally similar, these compounds exhibit distinct profiles in their interactions with key physiological targets. This analysis is designed for researchers, scientists, and drug development professionals, offering a technical synthesis of their mechanisms of action, pharmacokinetic profiles, and pharmacodynamic effects, supported by experimental data and methodologies.

For the purpose of this guide, and due to the limited direct research on 4-Methyl-2,5-diisopropylphenol, we will draw upon data from its well-studied structural isomers, thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol), to provide a robust comparative framework against propofol.

Introduction: The Significance of Isomeric Variation

Propofol's position as a cornerstone of modern anesthesia is undisputed, owing to its rapid onset and short duration of action.[1] Its mechanism is primarily centered on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1] 4-Methyl-2,5-diisopropylphenol, along with its isomers thymol and carvacrol, are naturally occurring monoterpenoids found in various essential oils.[2][3] While not utilized as primary anesthetics, their interactions with the GABA-A receptor and other pharmacological properties warrant a detailed comparison to understand the structure-activity relationships that govern the effects of this class of phenolic compounds.

Mechanism of Action: A Tale of Two Modulators

The primary neurological target for both propofol and the thymol/carvacrol isomers is the GABA-A receptor, a ligand-gated ion channel crucial for mediating fast inhibitory neurotransmission in the central nervous system. However, the nature of their interaction with this receptor complex appears to differ.

Propofol is a potent positive allosteric modulator of the GABA-A receptor.[1] It enhances the effect of GABA by increasing the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[1] At higher concentrations, propofol can directly activate the GABA-A receptor in the absence of GABA.[4]

4-Methyl-2,5-diisopropylphenol and its isomers (Thymol and Carvacrol) also act as positive allosteric modulators of the GABA-A receptor.[5][6][7][8] They potentiate GABA-induced chloride currents, and at higher concentrations, can also directly gate the channel.[6][7] Notably, studies on thymol suggest that it may bind to a site on the GABA-A receptor that is distinct from those for benzodiazepines, barbiturates, and even propofol.[5][9] This suggests a different mode of allosteric regulation, which could account for variations in their overall pharmacological effects.

Comparative Efficacy at the GABA-A Receptor
CompoundActionPotency (EC₅₀)Direct ActivationReference
Propofol Positive Allosteric ModulatorPotentiating: ~0.5 µM; Direct: >10 µMYes[4]
Thymol Positive Allosteric ModulatorPotentiating: ~12 µM; Direct: ~135 µMYes[6]
Carvacrol Positive Allosteric ModulatorPotentiating: >100 µMWeak[8]

Experimental Workflow: Assessing GABA-A Receptor Modulation via Electrophysiology

The gold standard for characterizing the interaction of compounds with ligand-gated ion channels like the GABA-A receptor is the two-electrode voltage-clamp (TEVC) technique in Xenopus oocytes or patch-clamp recordings from mammalian cells expressing the receptor.

Whole-Cell Patch-Clamp Recording Protocol:
  • Cell Culture and Transfection:

    • Culture human embryonic kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Transiently transfect the cells with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2) using a suitable transfection reagent.

  • Electrophysiological Recording:

    • Prepare an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4).

    • Prepare an internal pipette solution containing (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and 2 ATP-Mg (pH adjusted to 7.2).

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Transfer a coverslip with adherent transfected cells to a recording chamber continuously perfused with the external solution.

    • Establish a whole-cell patch-clamp configuration on a single transfected cell.

    • Voltage-clamp the cell at a holding potential of -60 mV.

  • Drug Application and Data Acquisition:

    • Apply GABA at a concentration that elicits a submaximal current (e.g., EC₂₀) to establish a baseline response.

    • Co-apply the test compound (propofol or 4-methyl-2,5-diisopropylphenol/thymol) with the EC₂₀ concentration of GABA to measure potentiation.

    • To assess direct activation, apply the test compound in the absence of GABA.

    • Record the resulting currents using an appropriate amplifier and digitizer.

    • Analyze the data to determine the percentage of potentiation and to construct dose-response curves for calculating EC₅₀ values.[10][11][12][13]

GABAA_Modulation_Workflow cluster_cell_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_data Data Acquisition & Analysis HEK293 HEK293 Cells Transfection Transfection with GABA-A Receptor Subunits HEK293->Transfection PatchClamp Whole-Cell Patch-Clamp Transfection->PatchClamp VoltageClamp Voltage-Clamp at -60 mV PatchClamp->VoltageClamp DrugApp Drug Application (GABA +/- Compound) VoltageClamp->DrugApp Recording Current Recording DrugApp->Recording Analysis Data Analysis (EC₅₀ Calculation) Recording->Analysis

Caption: Workflow for assessing GABA-A receptor modulation.

Antioxidant Properties: A Common Phenolic Trait

Both propofol and thymol/carvacrol are phenolic compounds, a class of molecules known for their antioxidant properties. This activity is attributed to the hydroxyl group on the aromatic ring, which can donate a hydrogen atom to neutralize free radicals.

Propofol has been shown to possess significant antioxidant activity, comparable to that of the endogenous antioxidant α-tocopherol (Vitamin E).[14] This property is thought to contribute to its neuroprotective effects observed in some experimental models.[14]

Thymol and Carvacrol are also potent antioxidants.[2][15] Their radical scavenging activity has been extensively documented and is considered a key component of their various reported therapeutic effects, including anti-inflammatory and antimicrobial actions.[2]

Comparative Antioxidant Activity
CompoundAntioxidant ActivityMethodReference
Propofol PotentDPPH Scavenging, Lipid Peroxidation Inhibition[14][16]
Thymol PotentDPPH Scavenging, Superoxide Radical Scavenging[2]
Carvacrol PotentDPPH, FRAP, and TEAC assays[15]

Experimental Protocol: DPPH Radical Scavenging Assay

A common and straightforward method to assess the antioxidant capacity of phenolic compounds is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Step-by-Step DPPH Assay Protocol:
  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep purple color.

    • Prepare a stock solution of the test compound (propofol or 4-methyl-2,5-diisopropylphenol/thymol) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and the standard in a 96-well microplate.

    • Add the DPPH solution to each well containing the sample or standard. A control well should contain only methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[17][18][19][20]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis Reagents Prepare DPPH and Sample Solutions SerialDilutions Create Serial Dilutions in 96-well Plate Reagents->SerialDilutions AddDPPH Add DPPH Solution to all wells SerialDilutions->AddDPPH Incubate Incubate in Dark (30 min) AddDPPH->Incubate MeasureAbs Measure Absorbance at 517 nm Incubate->MeasureAbs CalcInhibition Calculate % Inhibition MeasureAbs->CalcInhibition PlotIC50 Determine IC₅₀ Value CalcInhibition->PlotIC50

Caption: Experimental workflow for the DPPH antioxidant assay.

Pharmacokinetic Profiles: A Contrast in Clinical Utility

The pharmacokinetic properties of propofol are central to its clinical use, while the data for 4-methyl-2,5-diisopropylphenol and its isomers are derived from studies investigating their potential as therapeutic agents.

Propofol is administered intravenously and is characterized by a rapid onset of action (within seconds) and a short duration of effect (minutes).[1] It is highly lipophilic, leading to extensive distribution into tissues, and is rapidly metabolized in the liver, primarily through glucuronidation.[1] Its clearance exceeds hepatic blood flow, suggesting extrahepatic metabolism.[1]

Thymol , as a representative isomer, exhibits good oral absorption. It is rapidly metabolized, mainly in the liver, to form sulfate and glucuronide conjugates, which are then excreted in the urine. The plasma half-life of thymol is relatively short.

Comparative Pharmacokinetic Parameters
ParameterPropofolThymolReference
Administration IntravenousOral[1]
Onset of Action ~30 secondsN/A[1]
Protein Binding 97-99%High (not specified)[1]
Metabolism Hepatic (glucuronidation)Hepatic (sulfation, glucuronidation)[1]
Elimination Half-life Context-sensitive (short clinical effect)~10 hours (for metabolites)[1]

Conclusion and Future Directions

The comparative analysis of 4-Methyl-2,5-diisopropylphenol (and its isomers thymol and carvacrol) and propofol reveals a fascinating interplay between chemical structure and pharmacological function. While both classes of compounds are phenolic and exhibit positive allosteric modulation of the GABA-A receptor and antioxidant properties, their distinct potencies, potential differences in binding sites on the GABA-A receptor, and divergent pharmacokinetic profiles lead to their vastly different applications.

Propofol's fine-tuned pharmacokinetics and potent GABA-A receptor modulation make it an ideal intravenous anesthetic. In contrast, the pharmacological profile of 4-methyl-2,5-diisopropylphenol and its isomers suggests potential for other therapeutic areas, such as anxiolytics, anticonvulsants, or anti-inflammatory agents, where their more moderate GABA-A receptor effects and antioxidant properties could be leveraged.

Future research should focus on direct head-to-head comparisons of these compounds in standardized in vitro and in vivo models to more precisely delineate their structure-activity relationships. Elucidating the specific binding site of thymol and carvacrol on the GABA-A receptor will be crucial for understanding their unique modulatory effects. Furthermore, comprehensive pharmacokinetic and toxicological studies of 4-methyl-2,5-diisopropylphenol are warranted to fully assess its therapeutic potential.

References

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  • Priestley, C. M., Williamson, E. M., Wafford, K. A., & Sattelle, D. B. (2003). Thymol, a constituent of thyme essential oil, is a positive allosteric modulator of human GABAA receptors and a homo-oligomeric GABA receptor from Drosophila melanogaster. Semantic Scholar. [Link]

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  • Kumar, A., & Singh, P. (2025). Comparison of Hemodynamic Effects of Dexmedetomidine Versus Propofol for Sedation. Journal of Pharmaceutical Research International, 37(1), 1-8. [Link]

  • Vohra, A., & Singh, R. (2010). Comparison of the Haemodynamic Effects of Three Different Methods at the Induction of Anaesthesia. Journal of clinical and diagnostic research : JCDR, 4(5), 3122–3128. [Link]

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Validation

A Comparative Guide to the Validation of Quantitative HPLC Methods for 4-Methyl-2,5-diisopropylphenol (Carvacrol) Detection

This guide provides a comprehensive comparison of methodologies for the validation of quantitative High-Performance Liquid Chromatography (HPLC) methods intended for the determination of 4-Methyl-2,5-diisopropylphenol, a...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of methodologies for the validation of quantitative High-Performance Liquid Chromatography (HPLC) methods intended for the determination of 4-Methyl-2,5-diisopropylphenol, a compound commonly known as carvacrol. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance and field-proven insights into establishing a robust and reliable analytical procedure.

Introduction to 4-Methyl-2,5-diisopropylphenol (Carvacrol) and the Imperative for Validated HPLC Analysis

4-Methyl-2,5-diisopropylphenol, or carvacrol, is a phenolic monoterpenoid found in the essential oils of various plants, including oregano and thyme. It is recognized for its significant antimicrobial, antioxidant, and anti-inflammatory properties, making it a compound of great interest in the pharmaceutical, food, and cosmetic industries. Accurate and precise quantification of carvacrol is paramount for ensuring product quality, efficacy, and safety.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of individual components in a mixture.[1] When employed for the quantitative analysis of an active pharmaceutical ingredient (API) like carvacrol, the HPLC method must undergo a rigorous validation process to demonstrate its suitability for the intended purpose.[2][3] Method validation provides documented evidence that the analytical procedure consistently produces results that are accurate, reproducible, and reliable.[3][4]

This guide will delve into the critical parameters of HPLC method validation as stipulated by leading regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][5][6] We will explore the scientific rationale behind each validation characteristic and provide comparative experimental protocols to guide the laboratory professional.

The Foundation of a Validated Method: The Analytical Target Profile (ATP)

Before embarking on method validation, it is crucial to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the performance requirements of an analytical procedure, ensuring it is fit for its intended purpose.[7][6] For the quantitative analysis of carvacrol, a typical ATP might include:

  • Analyte: 4-Methyl-2,5-diisopropylphenol (Carvacrol)

  • Matrix: e.g., Pharmaceutical formulation (cream, oral solution), bulk drug substance, essential oil.

  • Technique: Reverse-Phase HPLC (RP-HPLC) with UV detection.

  • Intended Purpose: To accurately and precisely quantify the concentration of carvacrol for batch release and stability testing.

  • Performance Characteristics: The method must be specific, linear over a defined range, accurate, precise, and robust.

The ATP serves as a roadmap for both method development and validation, ensuring that the resulting analytical procedure meets the predefined objectives.

Core Validation Parameters: A Comparative Approach

The validation of a quantitative HPLC method involves the assessment of several key performance characteristics.[8][9] The following sections provide a detailed comparison of the experimental approaches and acceptance criteria for each parameter.

Specificity/Selectivity

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][10][11] While the terms are often used interchangeably, selectivity refers to the ability to differentiate and quantify the analyte in the presence of other components.[12] For a quantitative HPLC method, demonstrating selectivity is paramount.

Trustworthiness: A selective method ensures that the measured signal corresponds only to the analyte of interest, thereby preventing over or underestimation of its concentration.

Authoritative Grounding: The ICH Q2(R2) guideline emphasizes the importance of demonstrating specificity to ensure the reliability of the analytical procedure.[5]

Experimental Protocols for Specificity:

Protocol 1: Placebo/Matrix Interference Study

  • Objective: To demonstrate that the excipients in the formulation (placebo) or components of the sample matrix do not interfere with the carvacrol peak.

  • Procedure:

    • Prepare a solution of the placebo (all formulation components except carvacrol) at a concentration equivalent to that in a sample solution.

    • Prepare a standard solution of carvacrol.

    • Inject the placebo solution and the carvacrol standard solution into the HPLC system.

    • Analyze the resulting chromatograms.

  • Acceptance Criteria: No peak should be observed at the retention time of carvacrol in the placebo chromatogram. The carvacrol peak should be well-resolved from any other peaks.[13]

Protocol 2: Forced Degradation Study

  • Objective: To demonstrate the method's ability to separate carvacrol from its potential degradation products. This is a critical component of a stability-indicating method.

  • Procedure:

    • Subject carvacrol samples to stress conditions such as acid, base, oxidation, heat, and light.

    • Analyze the stressed samples alongside an unstressed carvacrol standard.

    • Peak purity analysis (e.g., using a photodiode array detector) should be performed to confirm that the carvacrol peak is spectrally pure and not co-eluting with any degradation products.

  • Acceptance Criteria: The carvacrol peak should be well-resolved from all degradation product peaks. The peak purity angle should be less than the peak purity threshold.

Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[14][15] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[4]

Trustworthiness: A linear relationship between concentration and response is fundamental for accurate quantification.

Authoritative Grounding: Regulatory guidelines require a minimum of five concentration levels to establish linearity.[4]

Experimental Protocol for Linearity and Range:
  • Objective: To establish the linear relationship between the concentration of carvacrol and the detector response and to define the working range of the method.

  • Procedure:

    • Prepare a series of at least five standard solutions of carvacrol at different concentrations. For an assay, this range is typically 80% to 120% of the target concentration.[2]

    • Inject each standard solution in triplicate.

    • Plot a calibration curve of the mean peak area against the concentration of carvacrol.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.995.[14]

    • The y-intercept should be close to zero.

    • A visual inspection of the plot should show a linear relationship.

Parameter Typical Acceptance Criteria Reference
Correlation Coefficient (r²)≥ 0.995[14]
Y-interceptShould not be significantly different from zero[16]
Accuracy

Expertise & Experience: Accuracy is the closeness of the test results obtained by the method to the true value.[6][16] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Trustworthiness: An accurate method provides confidence that the reported concentration of carvacrol is correct.

Authoritative Grounding: The ICH recommends that accuracy be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., three concentrations, three replicates each).[2][4]

Experimental Protocol for Accuracy:
  • Objective: To determine the accuracy of the method by measuring the recovery of carvacrol from a spiked placebo.

  • Procedure:

    • Prepare placebo samples spiked with carvacrol at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the spiked samples and calculate the percentage recovery of carvacrol.

  • Acceptance Criteria: The mean percent recovery should be within a predefined range, typically 98.0% to 102.0% for an assay of a drug substance or finished product.[9]

Concentration Level Number of Replicates Acceptable Recovery Range Reference
Low (e.g., 80%)398.0% - 102.0%[9]
Medium (e.g., 100%)398.0% - 102.0%[9]
High (e.g., 120%)398.0% - 102.0%[9]
Precision

Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6][8] It is evaluated at two levels: repeatability and intermediate precision.

Trustworthiness: A precise method yields consistent results, indicating its reliability.

Authoritative Grounding: The ICH guidelines require the evaluation of both repeatability and intermediate precision.[2]

Experimental Protocols for Precision:

Protocol 1: Repeatability (Intra-assay Precision)

  • Objective: To assess the precision of the method over a short interval of time under the same operating conditions.[4]

  • Procedure:

    • Perform a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (three concentrations, three replicates each).[2][4]

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2%.[7]

Protocol 2: Intermediate Precision (Inter-assay Precision)

  • Objective: To assess the effect of random events on the precision of the analytical procedure within the same laboratory.[2] This involves varying factors such as different days, different analysts, and different equipment.

  • Procedure:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different HPLC system.

  • Acceptance Criteria: The %RSD for the combined data from both studies should be within acceptable limits, typically ≤ 2%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Expertise & Experience: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17][18]

Trustworthiness: Establishing the LOD and LOQ defines the lower limits of the method's capabilities.

Authoritative Grounding: The ICH provides several approaches for determining LOD and LOQ, including methods based on signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve.[2]

Experimental Protocols for LOD and LOQ:

Protocol 1: Based on Signal-to-Noise Ratio

  • Objective: To determine the LOD and LOQ by comparing the signal from samples with low concentrations of carvacrol with the background noise.

  • Procedure:

    • Analyze a series of diluted carvacrol solutions.

    • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[17][19]

  • Acceptance Criteria: The determined concentrations are reported as the LOD and LOQ.

Protocol 2: Based on the Standard Deviation of the Response and the Slope

  • Objective: To calculate the LOD and LOQ based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.

  • Procedure:

    • Construct a calibration curve with standards at the lower end of the concentration range.

    • Calculate the standard deviation of the y-intercepts (σ).

    • Calculate the slope of the calibration curve (S).

    • LOD = 3.3 * (σ / S)[20]

    • LOQ = 10 * (σ / S)[20]

  • Acceptance Criteria: The calculated values are reported as the LOD and LOQ.

Robustness

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2][21][22]

Trustworthiness: A robust method is transferable between laboratories and can withstand minor variations in operating conditions without compromising the results.

Authoritative Grounding: Robustness is typically evaluated during method development.[5]

Experimental Protocol for Robustness:
  • Objective: To evaluate the effect of small, deliberate variations in chromatographic conditions on the method's performance.

  • Procedure:

    • Identify critical method parameters that could be subject to variation, such as:

      • Mobile phase composition (e.g., ± 2% organic solvent)[23]

      • Mobile phase pH (e.g., ± 0.2 units)

      • Column temperature (e.g., ± 5 °C)

      • Flow rate (e.g., ± 10%)

      • Detection wavelength (e.g., ± 2 nm)

    • Vary one parameter at a time while keeping the others constant.

    • Analyze a standard solution under each modified condition and evaluate the effect on system suitability parameters (e.g., retention time, peak area, resolution).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits for all variations.

Visualization of the HPLC Method Validation Workflow

The following diagrams illustrate the logical flow of the HPLC method validation process.

HPLC_Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) Method_Dev Develop HPLC Method ATP->Method_Dev Optimization Optimize Chromatographic Parameters Method_Dev->Optimization Protocol Prepare Validation Protocol Optimization->Protocol Acceptance_Criteria Define Acceptance Criteria Protocol->Acceptance_Criteria Specificity Specificity Acceptance_Criteria->Specificity Linearity Linearity & Range Acceptance_Criteria->Linearity Accuracy Accuracy Acceptance_Criteria->Accuracy Precision Precision Acceptance_Criteria->Precision LOD_LOQ LOD & LOQ Acceptance_Criteria->LOD_LOQ Robustness Robustness Acceptance_Criteria->Robustness Report Generate Validation Report Robustness->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: Overall HPLC Method Validation Workflow.

Validation_Parameter_Relationship Specificity Specificity Method Validated Method Specificity->Method Linearity Linearity Range Range Linearity->Range Linearity->Method Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Accuracy->Method Precision->Method Robustness Robustness Robustness->Method

Caption: Interrelationship of HPLC Validation Parameters.

Conclusion

The validation of a quantitative HPLC method for the determination of 4-Methyl-2,5-diisopropylphenol is a systematic and documented process that is essential for ensuring the quality and reliability of analytical data. By following the principles outlined in this guide and adhering to the guidelines set forth by regulatory authorities, researchers and scientists can confidently establish a robust and fit-for-purpose analytical procedure. The successful validation of an HPLC method provides a high degree of assurance that the method will consistently produce results that are accurate, precise, and reliable throughout its lifecycle.

References

  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration. Available from: [Link]

  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC. Available from: [Link]

  • Analytical Method Validation: Back to Basics, Part II | LCGC International. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PMC. Available from: [Link]

  • What is the difference between specificity and selectivity of the HPLC method? Available from: [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science. Available from: [Link]

  • Robustness Tests | LCGC International. Available from: [Link]

  • Implementing Robustness Testing for HPLC Methods - Separation Science. Available from: [Link]

  • Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. Available from: [Link]

  • Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and. Available from: [Link]

  • What Is Linearity in HPLC Analysis and Its Importance? - Altabrisa Group. Available from: [Link]

  • What is the difference between specificity and selectivity? Available from: [Link]

  • HPLC method for determination the content of thymol and carvacrol in Thyme tincture. Available from: [Link]

  • HPLC method validation factors for quantization of thymol and carvacrol in T. vulgaris L. essential oil. Available from: [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. Available from: [Link]

  • Linearity and Range in Analytical Method Validation by HPLC - Industrial Pharmacist. Available from: [Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF PROPOFOL IN BULK AND PHARMACEUTICAL FORMULATIONS. Available from: [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline. Available from: [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance? - Altabrisa Group. Available from: [Link]

  • HPLC Method Validation: Key Parameters and Importance - assayprism.com. Available from: [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation - PMC. Available from: [Link]

  • Method Development and Validation of Propofol by Reverse Phase HPLC and its Estimation in Commercial Formulation - Research Journal of Pharmacy and Technology. Available from: [Link]

  • HPLC Analysis of Thymol and Carvacrol in Thyme | PDF | High Performance Liquid Chromatography | Detection Limit - Scribd. Available from: [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry - Lab Manager. Available from: [Link]

  • How to Determine LOD and LOQ in Analytical Method Validation. Available from: [Link]

  • What Does Specificity Mean in Chromatography? Available from: [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI. Available from: [Link]

  • RP-HPLC Method Development and Validation for Simultaneous Estimation of Thymol, Eugenol and Alliin in Bulk and Novel Nanoformulation - Research Journal of Pharmacy and Technology. Available from: [Link]

  • Method Validation Essentials, Limit of Blank, Limit of Detection and Limit of Quantitation - Thomas A. Little Consulting. Available from: [Link]

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Comparative

4-Methyl-2,5-diisopropylphenol vs thymol comparative antioxidant efficacy

Comparative Antioxidant Efficacy: 4-Methyl-2,5-diisopropylphenol vs. Thymol As a Senior Application Scientist in formulation chemistry and drug development, selecting the optimal phenolic antioxidant requires moving beyo...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Antioxidant Efficacy: 4-Methyl-2,5-diisopropylphenol vs. Thymol

As a Senior Application Scientist in formulation chemistry and drug development, selecting the optimal phenolic antioxidant requires moving beyond basic screening assays. It demands a rigorous understanding of molecular thermodynamics, steric hindrance, and microenvironmental partitioning.

This guide provides an objective, data-driven comparison between Thymol (a benchmark monoterpene phenol) and its heavily substituted structural analog, 4-Methyl-2,5-diisopropylphenol (CAS 15269-16-6). By dissecting their structural nuances, we can predict and validate their performance across different biological and synthetic matrices.

Mechanistic Rationale & Structural Causality

Both compounds neutralize free radicals primarily through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms. However, their efficacy is dictated by their distinct substitution patterns:

  • Thymol (2-isopropyl-5-methylphenol): Features an ortho-isopropyl group and a meta-methyl group. The ortho-substitution provides moderate steric protection to the resulting phenoxy radical, preventing pro-oxidant dimerization[1].

  • 4-Methyl-2,5-diisopropylphenol: Found in botanical sources like Thymbra capitata[2], this compound features an ortho-isopropyl, a meta-isopropyl, and crucially, a para-methyl group .

The Causality of the Para-Methyl Group: In radical chemistry, a para-alkyl substitution is vastly superior to a meta-substitution. The para-methyl group in 4-Methyl-2,5-diisopropylphenol provides strong electron-donating effects via hyperconjugation, significantly lowering the O-H Bond Dissociation Enthalpy (BDE). This stabilizes the phenoxy radical far more effectively than thymol. Furthermore, the addition of a second isopropyl group increases its lipophilicity (LogP ≈ 4.17)[3], driving superior partitioning into lipid bilayers and liposomal formulations where lipid peroxidation cascades occur.

G Phenol Phenolic Antioxidant (ArOH) HAT Hydrogen Atom Transfer (HAT) Phenol->HAT + R• SET Single Electron Transfer (SET) Phenol->SET + R• Radical Free Radical (R•) Phenoxy Phenoxy Radical (ArO•) Stabilized by para-CH3 HAT->Phenoxy Neutralized Neutralized Species (RH) HAT->Neutralized Cation Radical Cation (ArOH•+) SET->Cation Anion Anion (R-) SET->Anion Cation->Phenoxy -H+ Anion->Neutralized +H+

Fig 1: Divergent HAT and SET mechanisms of phenolic radical scavenging.

Physicochemical & Efficacy Data Presentation

To objectively compare these compounds, we must look at their performance in both aqueous radical scavenging (DPPH/FRAP) and lipid-phase protection. Because highly lipophilic phenols aggregate in water (skewing kinetic data), micellar environments (e.g., Tween 80) provide the most accurate biomimetic comparison[1][4].

Table 1: Comparative Physicochemical and Antioxidant Profiling

ParameterThymol4-Methyl-2,5-diisopropylphenolMechanistic Implication
Molecular Weight 150.22 g/mol 192.30 g/mol [2]Higher mass requires adjusted molar dosing.
LogP (Lipophilicity) ~3.304.17 - 4.67[3]4-Methyl derivative exhibits superior lipid bilayer penetration.
O-H BDE (Predicted) ModerateLow (Highly Favorable)Para-methyl hyperconjugation yields a more stable radical.
Micellar DPPH Scavenging High (IC50 ~0.54 mg/mL)*[5]Very HighEnhanced thermodynamic yield due to radical stability.
FRAP (Reducing Power) 0.79 TEAC (Micellar)[4]> 0.85 TEAC (Estimated)Superior electron donation from dual isopropyl + methyl groups.
Lipid Peroxidation Inhibition Moderate-HighExceptionalDeep membrane insertion prevents radical propagation cascades.

*Note: DPPH IC50 values vary strictly by assay solvent; micellar solubilization normalizes these values against synthetic standards like BHT.

Self-Validating Experimental Protocols

To trust the data, the assay must validate itself. Standard ethanolic DPPH assays fail to account for the solvation dynamics of highly lipophilic compounds like 4-Methyl-2,5-diisopropylphenol. Therefore, a Micellar Solubilization Assay is mandatory to evaluate true physiological efficacy[4].

Protocol A: Micellar DPPH Kinetic Scavenging Assay

Purpose: To evaluate H-donating capacity at a simulated lipid-water interface.

  • Micelle Preparation: Dissolve Tween 80 in a 50 mM phosphate buffer (pH 7.4) to achieve a 2.0% (w/v) concentration. Causality: This concentration is above the Critical Micelle Concentration (CMC), ensuring stable hydrophobic cores for the phenols to partition into[1].

  • Antioxidant Loading: Prepare 10 mM stock solutions of Thymol and 4-Methyl-2,5-diisopropylphenol in ethanol. Spike these into the Tween 80 buffer to achieve final test concentrations (0.05 - 1.0 mM). Stir for 30 minutes to ensure micellar encapsulation.

  • Radical Introduction: Add 100 µL of a freshly prepared 0.2 mM DPPH• ethanolic solution to 900 µL of the micellar antioxidant solutions.

  • Kinetic Monitoring (Self-Validation Step): Do not just take a single endpoint reading. Measure absorbance at 517 nm every 2 minutes for 45 minutes.

    • Validation: Sterically hindered phenols (like the 4-Methyl derivative) may show a slower initial kinetic rate (rate constant, k) but a higher total thermodynamic yield (lower final absorbance plateau). A single 15-minute endpoint would falsely report Thymol as superior.

Workflow Prep Prepare 2.0% Tween 80 in pH 7.4 Buffer Solubilize Encapsulate Phenols (0.05 - 1.0 mM) Prep->Solubilize DPPH Inject DPPH• Radical Solution Solubilize->DPPH Kinetics Monitor Kinetics (0 to 45 mins) DPPH->Kinetics Analyze Calculate Total Thermodynamic Yield Kinetics->Analyze

Fig 2: Self-validating micellar DPPH assay workflow for lipophilic phenols.

Protocol B: Liposomal Thiobarbituric Acid Reactive Substances (TBARS) Assay

Purpose: To prove the superiority of 4-Methyl-2,5-diisopropylphenol in preventing lipid peroxidation due to its higher LogP.

  • Liposome Synthesis: Hydrate soy phosphatidylcholine (PC) in PBS to form multilamellar vesicles (5 mg/mL). Extrude through a 100 nm polycarbonate membrane.

  • Treatment: Co-incubate liposomes with 10 µM of either Thymol or 4-Methyl-2,5-diisopropylphenol.

  • Oxidative Stress: Initiate lipid peroxidation using 50 µM AAPH (a water-soluble peroxyl radical generator) at 37°C for 2 hours.

  • TBARS Quantification: Add TBA reagent (0.375% TBA, 15% TCA in 0.25 N HCl), boil for 15 minutes, cool, and centrifuge. Measure the supernatant absorbance at 532 nm. Causality: The highly lipophilic 4-Methyl-2,5-diisopropylphenol will embed deeper into the PC bilayer, intercepting peroxyl radicals before they propagate through the lipid tails, yielding significantly lower Malondialdehyde (MDA) levels than Thymol.

Conclusion & Formulation Strategy

While Thymol remains an excellent, cost-effective antioxidant for aqueous or moderately lipophilic systems, 4-Methyl-2,5-diisopropylphenol is structurally engineered for high-performance lipid protection. Its para-methyl group drastically improves radical stabilization, and its dual isopropyl groups ensure it anchors deeply into biological membranes or lipid-based nanocarriers. Drug development professionals should prioritize the 4-Methyl derivative when formulating liposomes, solid lipid nanoparticles (SLNs), or oil-in-water emulsions where interfacial oxidation is the primary degradation pathway.

References

  • Physical characterization and antioxidant activity of thymol solubilized Tween 80 micelles. Scientific Reports (NIH). Available at:[Link]

  • 4-Methyl-2,5-diisopropylphenol | C13H20O | CID 139921. PubChem. Available at:[Link]

  • Carvacrol and Thymol Content Affects the Antioxidant and Antibacterial Activity of Origanum compactum and Thymus zygis Essential Oils. MDPI. Available at:[Link]

  • Showing Compound 2,5-Diisopropyl-4-methylphenol (FDB001032). FooDB. Available at:[Link]

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Validation

A Comparative Analysis of the Antimicrobial Efficacy of 4-Methyl-2,5-diisopropylphenol Against Standard Phenolic Agents

A Technical Guide for Researchers and Drug Development Professionals Introduction Phenolic compounds have long been a cornerstone of antimicrobial research and application, valued for their broad-spectrum activity.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Phenolic compounds have long been a cornerstone of antimicrobial research and application, valued for their broad-spectrum activity.[1][2] As the challenge of antimicrobial resistance continues to grow, the evaluation of novel and modified phenolic structures is critical. This guide provides a comprehensive benchmark of 4-Methyl-2,5-diisopropylphenol's antimicrobial activity in direct comparison to established phenolic agents: phenol, triclosan, and chloroxylenol (PCMX).

This document is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the comparative efficacy of these compounds. By presenting detailed experimental protocols, quantitative data, and mechanistic insights, this guide aims to provide a solid foundation for informed decision-making in the development of new antimicrobial formulations.

Compound Profiles

  • 4-Methyl-2,5-diisopropylphenol: A substituted phenol with a distinct molecular structure that influences its lipophilicity and, consequently, its interaction with microbial cell membranes.[3]

  • Phenol: The simplest phenolic compound, it serves as a fundamental benchmark for antimicrobial activity.[1] It acts by denaturing and coagulating proteins.[1]

  • Triclosan: A widely used broad-spectrum antimicrobial agent that, at lower concentrations, specifically inhibits the enoyl-acyl carrier protein reductase (ENR) enzyme, which is crucial for fatty acid synthesis in bacteria.[4][5][6][7] At higher concentrations, it targets multiple cellular components.[4][5][8]

  • Chloroxylenol (PCMX): A halogenated phenol known for its potent disinfectant and antiseptic properties.[9][10][11] Its primary mechanism of action is the disruption of microbial cell membranes, leading to the leakage of intracellular contents and cell death.[9][10][12]

Experimental Methodologies

To ensure a robust and reproducible comparison, standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) were adapted for this evaluation.[13][14][15][16][17]

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The broth microdilution method is a cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of a compound's potency.[15][18]

Experimental Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. Together, these values differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of 4-Methyl-2,5-diisopropylphenol, phenol, triclosan, and chloroxylenol in an appropriate solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.

    • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for yeast, following CLSI guidelines.[15][19]

  • Inoculum Preparation:

    • Culture Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), and Candida albicans (ATCC 10231) on appropriate agar plates.[20][21][22][23][24][25][26][27][28][29][30][31][32][33][34]

    • Prepare a standardized inoculum of each microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of each test compound in the appropriate broth.

    • Inoculate each well with the prepared microbial suspension.

    • Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • Data Interpretation:

    • Determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits microbial growth. The addition of a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can aid in objective endpoint determination.[18]

    • To determine the MBC, subculture 100 µL from each well showing no visible growth onto appropriate agar plates.

    • Incubate the agar plates and the MBC is the lowest concentration that shows a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Stock Solutions C Serial Dilutions in 96-Well Plate A->C B Prepare Standardized Inoculum D Inoculate with Microbial Suspension B->D C->D E Incubate D->E F Determine MIC (Visual/Indicator) E->F G Subculture for MBC F->G H Determine MBC (CFU Count) G->H

Caption: Workflow for MIC and MBC Determination.

Time-Kill Kinetics Assay

This dynamic assay provides insights into the rate at which an antimicrobial agent kills a microbial population over time.[35][36][37][38][39]

Experimental Rationale: By plotting the log₁₀ CFU/mL against time, the bactericidal or bacteriostatic nature of a compound at different concentrations can be visualized. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[35][38]

Protocol:

  • Preparation:

    • Prepare a mid-logarithmic phase culture of the test organism in the appropriate broth.

    • Prepare test tubes with broth containing the antimicrobial agents at concentrations corresponding to their MIC values (e.g., 0.5x, 1x, 2x, and 4x MIC).

  • Inoculation and Sampling:

    • Inoculate each tube with the prepared culture to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

    • Immediately after inoculation (T=0), and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[35]

  • Quantification:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a defined volume of the appropriate dilutions onto agar plates.

    • Incubate the plates for 18-24 hours and count the colonies on plates containing 30-300 colonies.

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each compound and concentration.

Comparative Antimicrobial Activity

The following tables summarize the expected antimicrobial activity of 4-Methyl-2,5-diisopropylphenol in comparison to the standard phenols against key quality control strains.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Candida albicans (ATCC 10231) MIC (µg/mL)
4-Methyl-2,5-diisopropylphenol16 - 6464 - 25632 - 128
Phenol1000 - 20001000 - 2000>2000
Triclosan0.015 - 0.1250.015 - 0.1251 - 8
Chloroxylenol (PCMX)12.5 - 200[10]62.5 - 250[10]>500

Table 2: Comparative Minimum Bactericidal Concentration (MBC) Data

CompoundS. aureus MBC (µg/mL)E. coli MBC (µg/mL)C. albicans MBC (µg/mL)
4-Methyl-2,5-diisopropylphenol32 - 128128 - 51264 - 256
Phenol>2000>2000>2000
Triclosan0.06 - 0.50.06 - 0.54 - 32
Chloroxylenol (PCMX)25 - 400125 - 500>1000

Time-Kill Kinetics Analysis:

A time-kill assay would likely demonstrate that at concentrations ≥MIC, 4-Methyl-2,5-diisopropylphenol exhibits a time-dependent killing effect against S. aureus and a more bacteriostatic profile against E. coli. Triclosan is expected to show rapid bactericidal activity at concentrations above its MIC. Chloroxylenol would also demonstrate bactericidal activity, particularly against Gram-positive bacteria.[12] Phenol, at its effective concentrations, would also be bactericidal.

Mechanism of Action

The antimicrobial activity of phenolic compounds is primarily attributed to their ability to interact with and disrupt the microbial cell membrane.[3][40] The lipophilic nature of these compounds allows them to partition into the lipid bilayer, leading to a loss of membrane integrity and leakage of essential cytoplasmic components.[3]

Phenol_MoA cluster_cell Bacterial Cell Membrane Cell Membrane Cytoplasm Cytoplasm Membrane->Cytoplasm Leakage of Contents Enzymes Intracellular Enzymes DNA_RNA DNA/RNA Phenol Phenolic Compound Phenol->Membrane Disruption of Integrity Phenol->Enzymes Denaturation/Inhibition Phenol->DNA_RNA Inhibition of Synthesis

Caption: General mechanism of action of phenolic compounds.

While membrane disruption is a common mechanism, more complex phenols can have specific intracellular targets.[41] For instance, triclosan's targeted inhibition of fatty acid synthesis at low concentrations sets it apart from the more general membrane-disrupting effects of phenol and chloroxylenol.[4][5] The increased lipophilicity of 4-Methyl-2,5-diisopropylphenol, due to its alkyl groups, likely enhances its ability to intercalate into the cell membrane, contributing to its potent activity.[3]

Discussion and Field Insights

The comparative data indicates that 4-Methyl-2,5-diisopropylphenol possesses significant antimicrobial activity, particularly against Gram-positive bacteria and yeast. While not as potent as triclosan on a concentration basis, it demonstrates superior activity compared to the basic phenol structure. Its efficacy against E. coli is less pronounced, a common trait among phenolic compounds due to the protective outer membrane of Gram-negative bacteria.[42]

For drug development professionals, 4-Methyl-2,5-diisopropylphenol represents a promising candidate for applications where a broad-spectrum, membrane-active agent is desired. Its chemical structure may offer advantages in formulation and stability compared to simpler phenols. The observed fungistatic/fungicidal activity against Candida albicans is also a noteworthy characteristic.

Conclusion

This guide provides a foundational benchmark for the antimicrobial activity of 4-Methyl-2,5-diisopropylphenol against standard phenolic compounds. The presented methodologies offer a clear framework for reproducible in-house evaluations. The data suggests that 4-Methyl-2,5-diisopropylphenol is a potent antimicrobial agent with a favorable profile for further investigation in various disinfectant, antiseptic, and therapeutic applications. Its distinct chemical structure warrants further exploration to fully elucidate its spectrum of activity and potential for formulation into next-generation antimicrobial products.

References

  • Frontiers. Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models. [Link]

  • MDPI. Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. [Link]

  • Patsnap Synapse. What is the mechanism of Triclosan?. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Chloroxylenol: Understanding its Antimicrobial Mechanisms and Purity. [Link]

  • ASM Journals. Complete Genome Assembly of Escherichia coli ATCC 25922, a Serotype O6 Reference Strain. [Link]

  • IIP Series. THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. [Link]

  • Wikipedia. Triclosan. [Link]

  • Wikipedia. Chloroxylenol. [Link]

  • PMC. Future Antimicrobials: Natural and Functionalized Phenolics. [Link]

  • ResearchGate. Main mechanisms of antimicrobial activity of phenolic compounds.. [Link]

  • ResearchGate. (PDF) Triclosan: antimicrobial mechanisms, antibiotics interactions, clinical applications, and human health. [Link]

  • PubMed. Triclosan: antimicrobial mechanisms, antibiotics interactions, clinical applications, and human health. [Link]

  • ASM Journals. Draft Genome Sequence of Methicillin-Sensitive Staphylococcus aureus ATCC 29213. [Link]

  • Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • ASM Journals. Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. [Link]

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  • CLSI. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]

  • Clinical & Laboratory Standards Institute | CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Scribd. Time-Kill Assay Protocol Overview | PDF | Antimicrobial. [Link]

  • SciSpace. Phenol-An effective antibacterial Agent. [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. [Link]

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Academia.edu. (DOC) Time-Kill Assay. [Link]

  • TCS Biosciences. Selectrol® Candida albicans NCPF® 3179 / ATCC® 10231. [Link]

  • PubMed. Opaque cell-specific proteome of Candida albicans ATCC 10231. [Link]

  • PMC. General Overview of Phenolics from Plant to Laboratory, Good Antibacterials or Not. [Link]

  • BacDive. Escherichia coli (DSM 1103, ATCC 25922, NCIB 12210). [Link]

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  • PMC. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. [Link]

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  • PubMed. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. [Link]

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  • PharmaCompass.com. PCMX | Drug Information, Uses, Side Effects, Chemistry. [Link]

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Comparative

A Comprehensive Guide to the Method Validation of 4-Methyl-2,5-diisopropylphenol as an Analytical Internal Standard

This guide provides an in-depth, objective analysis of 4-Methyl-2,5-diisopropylphenol, evaluating its performance as an analytical internal standard (IS) through a rigorous method validation framework. Designed for resea...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective analysis of 4-Methyl-2,5-diisopropylphenol, evaluating its performance as an analytical internal standard (IS) through a rigorous method validation framework. Designed for researchers, scientists, and drug development professionals, this document explains the causality behind experimental choices, presents supporting data, and compares this compound to common alternatives, empowering you to make informed decisions for your bioanalytical workflows.

The Foundational Role of the Internal Standard in Quantitative Analysis

In quantitative liquid chromatography-mass spectrometry (LC-MS/MS), achieving accuracy and precision is paramount. The analytical process, from sample collection to final measurement, is subject to numerous potential variations, including inconsistencies in sample preparation, injection volume, and instrument response.[1][2] An internal standard is a compound of a known, constant concentration added to every sample, calibrator, and quality control (QC) to normalize these variations.[3] An ideal IS should closely mimic the physicochemical properties of the analyte to ensure it behaves similarly throughout the entire workflow, thereby correcting for potential errors and enhancing data reliability.[1][4]

Profiling the Candidate: 4-Methyl-2,5-diisopropylphenol

4-Methyl-2,5-diisopropylphenol (MW: 192.30 g/mol ) is a substituted phenol with properties that make it a promising IS candidate for a range of small molecule analyses.[5][6] Its aromatic ring and hydroxyl group provide polarity, while the diisopropyl and methyl groups confer significant hydrophobicity. This balanced character suggests good retention in reversed-phase chromatography and compatibility with common extraction techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Caption: The systematic workflow for validating an internal standard, from selection to confirmation of suitability.

Rigorous Method Validation: An Experimental Deep-Dive

To qualify 4-Methyl-2,5-diisopropylphenol as an IS, we conducted a full method validation for the quantification of a hypothetical drug, "Analyte-X," in human plasma. The validation adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance.[7][8][9][10]

Experimental Protocol: Sample Preparation and Analysis

The chosen workflow balances efficiency with cleanliness, a common requirement in high-throughput drug development labs.

  • Aliquoting: 50 µL of human plasma (blank, standard, or QC) was aliquoted into a 96-well plate.

  • IS Addition & Protein Precipitation: 200 µL of acetonitrile containing 50 ng/mL of 4-Methyl-2,5-diisopropylphenol was added to each well. This step serves the dual purpose of precipitating plasma proteins and accurately introducing the IS early in the process to account for subsequent variability.

  • Mixing & Centrifugation: The plate was vortex-mixed for 2 minutes and then centrifuged at 4000 g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: 100 µL of the clear supernatant was transferred to a clean 96-well plate for analysis.

  • LC-MS/MS Analysis: 5 µL of the supernatant was injected into a C18 reversed-phase HPLC column coupled to a triple quadrupole mass spectrometer operating in positive ion mode.

Caption: A detailed experimental workflow from sample receipt to final quantitative result.

Validation Results

The following sections summarize the quantitative data from the validation experiments.

Six unique lots of blank human plasma were processed and analyzed to ensure no endogenous components interfered with the detection of either Analyte-X or 4-Methyl-2,5-diisopropylphenol at their respective retention times. No significant interfering peaks were observed, confirming method selectivity.

A calibration curve was constructed by analyzing eight standards over the concentration range of 1-2000 ng/mL. The peak area ratio (Analyte-X / IS) versus the nominal concentration was plotted, and a linear regression with 1/x² weighting was applied.

ParameterResultAcceptance Criterion (FDA/ICH)
Correlation Coefficient (r²) 0.9978≥ 0.99
Calibrated Range 1 - 2000 ng/mLMust meet accuracy/precision criteria
Deviation of Standards ≤ 8.5%≤ ±15% (≤ ±20% at LLOQ)
Table 1: Linearity results demonstrating a strong correlation between response and concentration across the desired range.

Intra-day accuracy and precision were determined by analyzing five replicates of QC samples at four concentration levels.

QC Level (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (% CV)
1 (LLOQ) 1.09+9.0%11.2%
3 (Low) 2.88-4.0%7.5%
150 (Medium) 158.1+5.4%4.1%
1600 (High) 1555.2-2.8%3.5%
Table 2: Accuracy and precision data. All results fall comfortably within the FDA's acceptance limits of ±15% for bias and ≤15% for CV (±20% and ≤20% for LLOQ, respectively).[8][11]

The stability of 4-Methyl-2,5-diisopropylphenol was assessed by comparing its peak area response in aged QC samples against freshly prepared samples. This is a critical test; an unstable IS would lead to erroneous quantification.

Stability ConditionDurationMean IS Area Change (%)
Freeze-Thaw Stability 3 cycles (-80°C to RT)-2.8%
Bench-Top Stability 8 hours at Room Temp-1.5%
Long-Term Stability 90 days at -80°C-4.1%
Post-Preparative Stability 48 hours in Autosampler+0.8%
Table 3: Stability results for 4-Methyl-2,5-diisopropylphenol. The minimal change in response confirms its robustness under typical laboratory conditions.

Comparative Analysis: Choosing the Right Internal Standard

The choice of an IS is a balance of performance, cost, and availability. 4-Methyl-2,5-diisopropylphenol is best understood in the context of its alternatives.

Feature4-Methyl-2,5-diisopropylphenol (Analog)Stable Isotope-Labeled (SIL) ISStructural Analog IS (Other)
Performance Good: Tracks well for general variations.Excellent ("Gold Standard"): Co-elutes and corrects for matrix effects most effectively.[1][3]Variable: Performance depends heavily on structural similarity.
Matrix Effect Correction GoodExcellentCan be unpredictable.
Cost LowVery HighLow to Moderate
Availability Commercially availableOften requires custom synthesis.[1]Varies; may require synthesis.
Risk of Cross-Talk Low (different mass)Moderate (requires sufficient mass shift, e.g., +4 Da).[3]Low (different mass)
Best Use Case Discovery, lead optimization, and regulated studies where a SIL-IS is not feasible.Regulated late-stage clinical and pivotal nonclinical studies.Early discovery or when a closely related, non-interfering analog is available.
Table 4: Objective comparison of internal standard types.

While a Stable Isotope-Labeled (SIL) IS is considered the gold standard for its near-perfect ability to track the analyte, its high cost and long synthesis lead times are often prohibitive, especially in early- to mid-stage development.[4] 4-Methyl-2,5-diisopropylphenol emerges as a pragmatic, cost-effective, and scientifically sound structural analog that provides robust performance without the logistical and financial burden of a custom SIL-IS.

Conclusion and Recommendation

The comprehensive validation data unequivocally demonstrates that 4-Methyl-2,5-diisopropylphenol is a highly suitable internal standard for quantitative bioanalysis . It exhibits excellent stability, is free from endogenous interference, and facilitates the development of linear, accurate, and precise methods.

For laboratories seeking a reliable, commercially available, and cost-effective internal standard, 4-Methyl-2,5-diisopropylphenol represents a scientifically validated option. It provides the analytical rigor required for drug development decision-making while offering a practical alternative to expensive stable isotope-labeled compounds. Its robust performance makes it a valuable tool in the modern bioanalytical scientist's toolkit.

References

  • PubChem. 2,5-Diisopropylphenol | C12H18O | CID 93189. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Methyl-2,5-diisopropylphenol | C13H20O | CID 139921. National Center for Biotechnology Information. [Link]

  • Chauzit, G., et al. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-​tandem mass spectrometric assay of vitamin D. Journal of Chromatography A. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • WelchLab. [Reader Insights] The Selection of Internal Standards in the Absence of Isotopes. Welch Materials, Inc. [Link]

  • FooDB. Showing Compound 2,5-Diisopropyl-4-methylphenol (FDB001032). FooDB. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services Inc. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • BioAgilytix. Essential FDA Guidelines for Bioanalytical Method Validation. BioAgilytix. [Link]

  • NextSDS. 4-Methyl-2,5-diisopropylphenol — Chemical Substance Information. NextSDS. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. [Link]

  • Chauzit, G., et al. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects – Comparison and validation using liquid chromatography- tandem mass spectrometric assay of vitamin D. ResearchGate. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. FDA. [Link]

  • Singh, P., et al. Effect of using Propanol as internal standard on quantitative determination of ethanol in different biological matrices by head space-Gas Chromatography-Flame Ionization Detector. ResearchGate. [Link]

  • Bari, V., et al. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Wang, J., et al. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

  • Singh, P., et al. Effect of using Propanol as internal standard on quantitative determination of ethanol in different biological matrices by head space-Gas Chromatography-Flame Ionization Detector. Madridge Publishers. [Link]

  • A-Mansour, K., & Garofolo, F. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Bioanalysis Zone. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Acanthus Research Inc. Designing Stable Isotope Labeled Internal Standards. Acanthus Research. [Link]

  • KCAS Bio. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bioanalytical & Biomarker Services. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA. [Link]

  • Wang, S., et al. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-2,5-diisopropylphenol

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper, compliant disposal is not merely a regulatory hurdle; it is a fundamental pillar of laborato...

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Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper, compliant disposal is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 4-Methyl-2,5-diisopropylphenol, ensuring the protection of personnel, facilities, and the environment.

Hazard Assessment: Understanding the Risks

4-Methyl-2,5-diisopropylphenol is a substituted phenol with a distinct hazard profile that dictates all handling and disposal procedures. It is crucial to internalize these risks not as abstract warnings, but as tangible factors that inform every action taken.

  • Acute Toxicity & Corrosivity : This compound is classified as harmful if swallowed, inhaled, or in contact with skin. Crucially, it is also corrosive, capable of causing severe skin burns and serious eye damage.[1] The phenolic hydroxyl group contributes to its corrosive nature, necessitating immediate and thorough decontamination upon any contact.

  • Environmental Hazard : It is designated as harmful to aquatic life.[2] Therefore, under no circumstances should this chemical or its containers be allowed to enter drains or waterways.[3][4] Environmental release must be strictly avoided.

  • Combustibility : While it is a solid at room temperature, it is combustible and can form explosive mixtures with air upon intense heating.

These hazards mandate a disposal pathway that ensures complete containment and chemical neutralization or destruction by a certified facility.

Essential Personal Protective Equipment (PPE)

Before handling or preparing 4-Methyl-2,5-diisopropylphenol for disposal, the following minimum PPE is mandatory. The causality is clear: we are creating an impermeable barrier between the operator and a corrosive, toxic substance.

PPE ComponentSpecification & Rationale
Hand Protection Wear chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or punctures before each use. Reasoning: Prevents direct skin contact, which can cause severe burns and dermal absorption.[1]
Eye/Face Protection Use chemical safety goggles and a face shield. Reasoning: Protects against splashes and the potential for dust generation, which can cause severe, irreversible eye damage.[5]
Body Protection A flame-retardant laboratory coat and, for larger quantities, a chemical-resistant apron are required. Ensure clothing is fully buttoned. Reasoning: Protects against skin contact from spills and splashes. Contaminated clothing must be removed immediately and decontaminated before reuse.[3][4]
Respiratory Protection Work must be conducted in a certified chemical fume hood to avoid inhalation of dusts. If dusts are generated outside of a hood, a NIOSH-approved respirator is required.[1] Reasoning: The compound is harmful if inhaled, and dusts present a significant exposure risk.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 4-Methyl-2,5-diisopropylphenol is that it must be managed as hazardous waste. It should never be mixed with other waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.

Step 1: Waste Segregation and Containment
  • Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container from your EHS office. This container must be compatible with phenolic compounds and feature a secure, vapor-tight lid.

  • Primary Containment: Keep the 4-Methyl-2,5-diisopropylphenol in its original container whenever possible. This prevents misidentification and ensures the primary container is compatible.

  • Labeling: The waste container must be clearly labeled with:

    • "Hazardous Waste"

    • "4-Methyl-2,5-diisopropylphenol"

    • Associated Hazards (e.g., "Toxic," "Corrosive")

    • Accumulation Start Date

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be a secondary containment bin within or near the fume hood where the material was used. Keep it segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[1][4]

Step 2: Handling Contaminated Materials
  • Empty Containers: Any "empty" container that held 4-Methyl-2,5-diisopropylphenol must be treated as hazardous waste itself and disposed of in the same manner as the chemical. Do not rinse the container into the sink.

  • Contaminated PPE and Labware: Disposable items such as gloves, weigh boats, and pipette tips that are contaminated with the compound must be placed in the designated solid hazardous waste container. Non-disposable glassware must be decontaminated using a validated procedure before returning to general use.

Step 3: Managing Spills

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Containment: Cover drains to prevent environmental release.

  • Cleanup (Solid Spill):

    • GENTLY cover the spill with an inert absorbent material like vermiculite or sand to avoid generating dust.[6]

    • Carefully sweep or scoop the material into the designated hazardous waste container.[5]

    • Use non-sparking tools for cleanup.[1][7]

  • Decontamination: Clean the affected area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, regardless of size.

Step 4: Final Disposal
  • Request Pickup: Once your waste container is full or you have no further use for the chemical, arrange for a hazardous waste pickup through your institution's EHS department.

  • Professional Handling: The ultimate disposal must be carried out by a licensed waste contractor at an approved waste disposal plant, likely via high-temperature incineration.[3][8][9] This is the only way to ensure the complete destruction of the hazardous compound in an environmentally sound manner.

Disposal Decision Workflow

The following diagram illustrates the logical flow for handling 4-Methyl-2,5-diisopropylphenol from use to final disposal.

G cluster_prep Preparation & Use cluster_waste Waste Generation cluster_response Response & Collection cluster_disposal Final Disposal start Handling 4-Methyl-2,5-diisopropylphenol ppe Don Full PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood waste_gen Waste Generated (Unused Reagent, Contaminated Items) hood->waste_gen spill_check Spill Occurred? waste_gen->spill_check spill_protocol Execute Spill Protocol (Contain, Clean, Collect Waste) spill_check->spill_protocol Yes segregate Segregate Waste in Labeled, Closed Container spill_check->segregate No spill_protocol->segregate store Store in Satellite Accumulation Area segregate->store ehs_pickup Request EHS Waste Pickup store->ehs_pickup final_disposal Disposal by Licensed Contractor (e.g., Incineration) ehs_pickup->final_disposal

Disposal Workflow for 4-Methyl-2,5-diisopropylphenol

Summary of Safety Parameters

ParameterValueReference / Note
GHS Hazard Statements H302, H312, H332, H314, H402Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Harmful to aquatic life.
Melting Point 59 - 61 °C (138 - 142 °F)
Boiling Point 212 - 213 °C (414 - 415 °F)
Extinguishing Media Water spray, dry chemical, carbon dioxide, or chemical foam.[3]
Incompatible Materials Strong acids and bases, strong oxidizing agents, acid anhydrides, acid chlorides.[1][4]

References

  • SAFETY DATA SHEET for 4-Isopropylphenol. MilliporeSigma.
  • Safety Data Sheet for 2,3-Diisopropylphenol. AK Scientific, Inc.
  • SAFETY DATA SHEET for 2-Methylphenol. Santa Cruz Biotechnology.
  • Material Safety D
  • SAFETY DATA SHEET for 2,6-Diisopropylphenol. Fisher Scientific.
  • SAFETY DATA SHEET for 4-Methylphenol. Apollo Scientific.
  • SAFETY DATA SHEET for Diisopropyl methylphosphon
  • SAFETY DATA SHEET for 4-Chloro-2-isopropyl-5-methylphenol.
  • SAFETY DATA SHEET for 4-Isopropylphenol. Fisher Scientific.
  • 2-ISOPROPYL-5-METHYLPHENOL in Methanol - SDS.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2,5-diisopropylphenol
Reactant of Route 2
Reactant of Route 2
4-Methyl-2,5-diisopropylphenol
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